4-Ethoxy-3-nitrobenzaldehyde
Description
The exact mass of the compound 4-Ethoxy-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethoxy-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKVMCCDKVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363478 | |
| Record name | 4-Ethoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132390-61-5 | |
| Record name | 4-Ethoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-3-nitrobenzaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Ethoxy-3-nitrobenzaldehyde: A Technical Guide
This technical guide provides a detailed analysis of the expected spectral data for 4-Ethoxy-3-nitrobenzaldehyde, a key aromatic intermediate in various synthetic pathways. As a compound of interest in drug development and materials science, a thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification and quality control. This document synthesizes foundational spectroscopic principles with comparative data from structurally similar molecules to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Implications
4-Ethoxy-3-nitrobenzaldehyde possesses a unique electronic and structural framework that dictates its interaction with electromagnetic radiation. The benzene ring is substituted with three key functional groups: an aldehyde (-CHO), an ethoxy (-OCH₂CH₃), and a nitro (-NO₂) group. The interplay of these groups, particularly the electron-withdrawing nature of the nitro and aldehyde groups and the electron-donating character of the ethoxy group, significantly influences the chemical environment of each atom and the vibrational modes of the bonds, leading to a distinctive spectroscopic fingerprint.
Figure 1: Molecular Structure of 4-Ethoxy-3-nitrobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for 4-Ethoxy-3-nitrobenzaldehyde, the following predictions are based on established principles and data from analogous compounds such as 4-Methoxy-3-nitrobenzaldehyde and other substituted benzaldehydes.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Ethoxy-3-nitrobenzaldehyde is expected to exhibit distinct signals for the aromatic, aldehyde, and ethoxy protons. The electron-withdrawing effects of the aldehyde and nitro groups will deshield adjacent protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |
| H-2 | 8.2 - 8.4 | Doublet (d) | ~2 |
| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ~8, ~2 |
| H-5 | 7.2 - 7.4 | Doublet (d) | ~8 |
| Ethoxy-CH₂ | 4.1 - 4.3 | Quartet (q) | ~7 |
| Ethoxy-CH₃ | 1.4 - 1.6 | Triplet (t) | ~7 |
Causality behind Predictions:
-
Aldehyde Proton: The strong deshielding effect of the carbonyl group and the aromatic ring places this proton in the far downfield region.
-
Aromatic Protons: H-2 is ortho to the strongly electron-withdrawing nitro group and the aldehyde group, resulting in the most downfield aromatic signal. H-6 is ortho to the aldehyde and meta to the nitro group, also experiencing significant deshielding. H-5 is ortho to the electron-donating ethoxy group, hence it is the most upfield of the aromatic protons. The coupling patterns arise from spin-spin interactions with neighboring protons.
-
Ethoxy Protons: The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing a downfield shift compared to the methyl protons (-CH₃-). The quartet and triplet splitting patterns are characteristic of an ethyl group due to coupling with the adjacent methyl and methylene protons, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 189 - 192 |
| C-4 (C-OEt) | 155 - 158 |
| C-3 (C-NO₂) | 140 - 143 |
| C-1 (C-CHO) | 135 - 138 |
| C-6 | 132 - 134 |
| C-2 | 125 - 128 |
| C-5 | 115 - 118 |
| Ethoxy-CH₂ | 64 - 66 |
| Ethoxy-CH₃ | 14 - 16 |
Rationale for Assignments: The chemical shifts are estimated based on the known effects of substituents on the benzene ring. The aldehyde carbonyl carbon is the most downfield. The carbons directly attached to the electronegative oxygen (C-4) and the nitro group (C-3) are also significantly deshielded. The ethoxy carbons appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of 4-Ethoxy-3-nitrobenzaldehyde is expected to show characteristic absorption bands for the aldehyde, nitro, and ethoxy groups, as well as for the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | 2820 - 2850 and 2720 - 2750 |
| Aldehyde C=O | Stretch | 1690 - 1710 |
| Nitro N-O | Asymmetric Stretch | 1520 - 1560 |
| Nitro N-O | Symmetric Stretch | 1340 - 1370 |
| Aromatic C=C | Stretch | ~1600, ~1480 |
| C-O-C (Ethoxy) | Asymmetric Stretch | 1250 - 1280 |
| Aromatic C-H | Out-of-plane bend | 800 - 850 |
Interpretation of Key Bands:
-
The two distinct C-H stretching bands for the aldehyde are a hallmark of this functional group.[3]
-
The strong carbonyl (C=O) absorption is indicative of the aldehyde. Its position suggests conjugation with the aromatic ring.
-
The two strong bands for the nitro group are due to asymmetric and symmetric stretching and are highly characteristic.
-
The C-O-C stretching of the ethoxy group and the various aromatic C=C and C-H vibrations confirm the presence of these structural features.
Figure 2: Key Functional Groups and their IR Vibrational Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethoxy-3-nitrobenzaldehyde (C₉H₉NO₄), the expected molecular weight is approximately 195.05 g/mol .
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 195 | [M]⁺ (Molecular Ion) |
| 166 | [M - CHO]⁺ |
| 150 | [M - NO₂]⁺ |
| 122 | [M - NO₂ - C₂H₄]⁺ |
| 94 | [C₆H₄OH]⁺ |
Fragmentation Pathway Rationale: The molecular ion is expected to be observed. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO). The nitro group can also be lost as NO₂. The ethoxy group can undergo fragmentation, for instance, through the loss of ethene.
Sources
An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzaldehyde: Structure, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-Ethoxy-3-nitrobenzaldehyde, a key aromatic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its strategic applications in medicinal chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern its reactivity and utility.
Molecular Structure and Identification
4-Ethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₉NO₄. Its structure consists of a benzene ring functionalized with an ethoxy group (-OCH₂CH₃), a nitro group (-NO₂), and a formyl group (-CHO). The substituents are positioned at carbons 4, 3, and 1, respectively.
The presence of both an electron-donating ethoxy group and two electron-withdrawing groups (nitro and aldehyde) on the aromatic ring creates a unique electronic environment that dictates its chemical reactivity and utility as a synthetic intermediate.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-Ethoxy-3-nitrobenzaldehyde |
| CAS Number | 132390-61-5 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Canonical SMILES | CCOc1ccc(C=O)cc1=O |
| InChI | 1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3 |
| InChI Key | RPJKVMCCDKVUJN-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
4-Ethoxy-3-nitrobenzaldehyde is typically a solid at room temperature with a melting point in the range of 59-63 °C. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Physical State | Solid |
| Melting Point | 59-63 °C |
| Appearance | Expected to be a crystalline solid, likely pale yellow |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-Ethoxy-3-nitrobenzaldehyde. While a publicly available, comprehensive dataset is not readily accessible, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the aldehydic proton. The aromatic region will display a complex splitting pattern due to the substitution pattern. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the aldehyde (highly deshielded, ~190 ppm), the carbons of the aromatic ring (with chemical shifts influenced by the substituents), and the two carbons of the ethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde (around 1700 cm⁻¹), the N-O stretching of the nitro group (typically two bands around 1530 and 1350 cm⁻¹), and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (195.17 g/mol ).
Synthesis Protocol: Electrophilic Nitration of 4-Ethoxybenzaldehyde
The most logical and common synthetic route to 4-Ethoxy-3-nitrobenzaldehyde is through the electrophilic aromatic substitution (nitration) of 4-ethoxybenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The ethoxy group is an activating, ortho-, para- director, while the aldehyde group is a deactivating, meta- director. The powerful activating effect of the ethoxy group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the aldehyde group, the nitration will predominantly occur at the ortho position, which is carbon 3.
Figure 1: Synthetic pathway for 4-Ethoxy-3-nitrobenzaldehyde.
Detailed Experimental Procedure
This protocol is adapted from established procedures for the nitration of benzaldehyde derivatives.[1][2]
Materials and Reagents:
-
4-Ethoxybenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This exothermic reaction generates the nitronium ion (NO₂⁺).
-
Reaction Setup: Place 4-ethoxybenzaldehyde in the three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in a minimal amount of concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-ethoxybenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water until the washings are neutral to litmus paper.
-
Further wash with a small amount of cold ethanol to remove impurities.
-
For higher purity, the crude product can be recrystallized from ethanol.
-
-
Drying: Dry the purified 4-Ethoxy-3-nitrobenzaldehyde in a desiccator or a vacuum oven at a low temperature.
Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy) and comparing the data with expected values.
Reactivity and Mechanistic Insights
The chemical behavior of 4-Ethoxy-3-nitrobenzaldehyde is governed by the interplay of its three functional groups.
-
The Aldehyde Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions, including condensations (e.g., Knoevenagel, aldol), Wittig reactions, and reductions to the corresponding alcohol or amine. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional group for further synthetic transformations, such as diazotization and coupling reactions, or amide bond formation.
-
The Ethoxy Group: The ethoxy group is an electron-donating group that activates the aromatic ring. Its presence influences the regioselectivity of the nitration reaction as described in the synthesis section.
Figure 2: Relationship between functional groups and reactivity.
Applications in Drug Development
Substituted nitrobenzaldehydes are valuable building blocks in the synthesis of pharmaceuticals due to the versatility of both the aldehyde and the nitro functional groups.[5] While direct examples of 4-Ethoxy-3-nitrobenzaldehyde in marketed drugs are not prevalent in the readily available literature, its structural motifs are present in various bioactive molecules. Its close analogue, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[2]
The synthetic utility of 4-Ethoxy-3-nitrobenzaldehyde lies in its ability to serve as a scaffold for the construction of more complex molecular architectures. For instance, the aldehyde can be used to build heterocyclic rings, and the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to introduce diversity.
Exemplary Synthetic Workflow in Medicinal Chemistry
The following diagram illustrates a plausible synthetic workflow where 4-Ethoxy-3-nitrobenzaldehyde could be utilized as a starting material in a drug discovery program, inspired by the synthesis of related compounds.
Figure 3: A potential synthetic workflow utilizing 4-Ethoxy-3-nitrobenzaldehyde.
Safety and Handling
4-Ethoxy-3-nitrobenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction.
Hazard Classifications:
-
Eye Irritant (Category 2)
-
Skin Irritant (Category 2)
-
Skin Sensitizer (Category 1)
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
4-Ethoxy-3-nitrobenzaldehyde is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its unique substitution pattern provides a handle for a variety of chemical transformations, allowing for the construction of complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and drug development.
References
-
PubChem. 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
All About Drugs. 4-Ethoxybenzaldehyde NMR. [Link]
-
ATB. 4-Nitrobenzaldehyde | C7H5NO3 | MD Topology | NMR | X-Ray. [Link]
-
PubChem. 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
mzCloud. 4 Ethoxybenzaldehyde. [Link]
-
ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]
-
ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. [Link]
-
ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
NIST WebBook. 4-Ethoxy-3-anisaldehyde. [Link]
-
ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR [m.chemicalbook.com]
- 5. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to the Potential Hazards and Safe Handling of 4-Ethoxy-3-nitrobenzaldehyde
This guide provides a comprehensive overview of the potential hazards associated with 4-ethoxy-3-nitrobenzaldehyde and outlines detailed protocols for its safe handling, storage, and emergency response. The information herein is intended for researchers, scientists, and drug development professionals who may work with this compound. The recommendations are grounded in established safety principles for aromatic nitro compounds and aldehydes, drawing parallels from structurally similar molecules where direct data for the title compound is limited.
Understanding the Compound: A Profile of 4-Ethoxy-3-nitrobenzaldehyde
4-Ethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring an ethoxy group and a nitro group on the benzene ring, dictates its chemical reactivity and toxicological profile. The aldehyde functional group is a common pharmacophore and a versatile synthetic handle, while the nitroaromatic moiety can impart specific biological activities and also introduces potential hazards, such as the risk of methemoglobinemia. This compound is primarily used as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its potential hazards is paramount for its safe utilization in a laboratory or industrial setting.
Hazard Identification and Classification
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][5] |
| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[2][3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 or 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1][5] |
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or its dust can cause significant irritation to the skin and eyes.[2][3][4][5] Prolonged skin contact may lead to dermatitis.[6]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2][4][5]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][3]
-
Ingestion Hazard: The compound is expected to be harmful if swallowed.[1][6]
-
Methemoglobinemia: Aromatic nitro compounds can be absorbed into the bloodstream and oxidize the iron in hemoglobin, reducing its oxygen-carrying capacity.[6] This can lead to cyanosis (a bluish discoloration of the skin).[6][7]
-
Combustible Dust: Like many organic solids, 4-ethoxy-3-nitrobenzaldehyde in a finely divided form may pose a dust explosion hazard if dispersed in the air and exposed to an ignition source.[1]
Quantitative Toxicological Data (Analogues)
Quantitative toxicological data for 4-ethoxy-3-nitrobenzaldehyde is not available. The following data for a closely related compound, 4-nitrobenzaldehyde, is provided for reference. It is crucial to handle 4-ethoxy-3-nitrobenzaldehyde with a similar or higher degree of caution.
| Compound | Test | Species | Route | Value |
| 4-Nitrobenzaldehyde | LD50 | Rat | Oral | 4700 mg/kg[6] |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with 4-ethoxy-3-nitrobenzaldehyde. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transferring, a chemical fume hood or a ventilated balance enclosure is mandatory.[4]
-
Dust Control: Minimize the generation of dust.[4][7] Use appropriate techniques for handling solids, such as gentle scooping and avoiding dropping material from a height.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[4][7] A face shield should be worn in situations where there is a higher risk of splashes or dust generation.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[4] Butyl rubber gloves are recommended for handling nitro compounds.[8] Nitrile gloves may also be suitable for incidental contact, but their breakthrough time should be verified for the specific working conditions. Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid skin contact.[4]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[7] For larger quantities or tasks with a higher risk of exposure, a full-body protective suit may be necessary.[4]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is required.[7]
The following diagram illustrates the decision-making process for selecting appropriate PPE:
Caption: PPE selection workflow for handling 4-ethoxy-3-nitrobenzaldehyde.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from sources of heat and ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[7] If irritation or a rash develops, seek medical attention.[5]
-
Inhalation: Move the victim to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]
Spills and Leaks
-
Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][7]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Contain the spill and then collect the material as described for small spills. Prevent the material from entering drains or waterways.[1][2][4]
The following flowchart outlines the general emergency response for a spill:
Caption: Emergency response workflow for a spill.
Fire Fighting
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides and carbon monoxide.[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[4]
Conclusion
4-Ethoxy-3-nitrobenzaldehyde is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific safety protocols outlined in this guide. A thorough understanding of its potential hazards, coupled with the consistent use of appropriate engineering controls and personal protective equipment, is the cornerstone of a safe working environment.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.
- Santa Cruz Biotechnology. (2009). 4-Nitrobenzaldehyde Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzaldehyde.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Nitrobenzaldehyde.
- CDH Fine Chemical. (n.d.). 4-NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxy-3-nitrobenzaldehyde.
- Sigma-Aldrich. (2020). 4-Nitrobenzaldehyde - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzaldehyde, 3-ethoxy-4-hydroxy-.
- Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Key Reactive Sites of 4-Ethoxy-3-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Ethoxy-3-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a precursor in the development of pharmaceutical agents and other high-value fine chemicals. The strategic positioning of an aldehyde, a nitro group, and an ethoxy group on the benzene ring creates a unique electronic environment, defining a hierarchy of reactive sites. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the interplay of electronic and steric effects governed by its functional groups. We will dissect the reactivity of the aldehyde carbonyl, the nitro moiety, and the aromatic nucleus, offering field-proven insights into reaction selectivity. Detailed, self-validating experimental protocols for key transformations are provided to equip researchers, scientists, and drug development professionals with actionable intelligence for leveraging this versatile chemical scaffold.
Molecular Architecture and Physicochemical Profile
Understanding the foundational properties of 4-Ethoxy-3-nitrobenzaldehyde is critical to predicting its behavior in a chemical system. The molecule's reactivity is a direct consequence of its structure and the electronic contributions of its constituent functional groups.
Chemical Structure and Electronic Influence
The core of the molecule is a benzene ring substituted with three key functional groups:
-
Aldehyde (-CHO): A moderately deactivating, electron-withdrawing group (-I, -M effect).
-
Nitro (-NO₂): A strongly deactivating, electron-withdrawing group (-I, -M effect).
-
Ethoxy (-OCH₂CH₃): An activating, electron-donating group (+M > -I effect).
The competitive and cooperative electronic effects of these groups dictate the molecule's reactivity. The potent electron-withdrawing nature of the nitro and aldehyde groups renders the aromatic ring electron-deficient, while the ethoxy group donates electron density via resonance. This dynamic is visualized below.
An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethoxy-3-nitrobenzaldehyde (CAS No. 132390-61-5), a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. This document delves into its commercial availability, synthetic pathways, quality control, applications, and safety protocols, offering a holistic resource for researchers and industry professionals.
Introduction: Chemical Profile and Strategic Importance
4-Ethoxy-3-nitrobenzaldehyde is an organic compound featuring a benzaldehyde core functionalized with an ethoxy group at the 4-position and a nitro group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.
The electron-withdrawing nature of the nitro group, positioned ortho to the ethoxy group and meta to the aldehyde, significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This electronic effect can be strategically exploited in multi-step syntheses to direct subsequent reactions and to introduce further chemical diversity. The ethoxy group, in turn, modulates the lipophilicity and metabolic stability of derivatives, which is a critical consideration in drug design.
Commercial Availability and Sourcing
Major Supplier Status:
Notably, Sigma-Aldrich (a subsidiary of Merck KGaA), a prominent supplier of research chemicals, has discontinued this product.[2] This suggests that the demand for this specific compound may be sporadic or that it is primarily sourced through custom synthesis for specific industrial applications.
Potential and Custom Synthesis Suppliers:
While direct off-the-shelf availability is limited, some smaller or specialized chemical suppliers may list 4-Ethoxy-3-nitrobenzaldehyde in their catalogs. For instance, Smolecule is a potential source for this compound.[3] However, for researchers requiring larger quantities or guaranteed availability, custom synthesis is the most likely procurement route. Several companies in India and China specialize in the custom synthesis of aromatic intermediates and may be well-equipped to produce 4-Ethoxy-3-nitrobenzaldehyde upon request.
Table 1: Commercial Availability Summary of 4-Ethoxy-3-nitrobenzaldehyde
| Supplier | Status | Notes |
| Sigma-Aldrich | Discontinued | Formerly a major supplier, indicating a shift in market availability.[2] |
| Smolecule | Available | Listed as available, but stock and lead times should be verified.[3] |
| Custom Synthesis | On Request | The most reliable option for obtaining this compound. |
Synthesis of 4-Ethoxy-3-nitrobenzaldehyde: A Plausible Laboratory-Scale Protocol
While specific, peer-reviewed synthetic procedures for 4-Ethoxy-3-nitrobenzaldehyde are not abundant in the literature, a logical and effective approach is the direct nitration of the readily available precursor, 4-ethoxybenzaldehyde. The following protocol is based on established methods for the nitration of activated aromatic rings.
Reaction Principle:
The synthesis involves the electrophilic aromatic substitution of 4-ethoxybenzaldehyde. The ethoxy group is an activating, ortho-para directing group. Due to steric hindrance from the ethoxy group, nitration is expected to occur predominantly at the position ortho to the ethoxy group (the 3-position).
Experimental Protocol:
Materials:
-
4-Ethoxybenzaldehyde (1.0 eq)
-
Acetic Anhydride (5.0 eq)
-
Fuming Nitric Acid (1.1 eq)
-
Dichloromethane (as solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxybenzaldehyde (1.0 eq) in acetic anhydride (5.0 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-Ethoxy-3-nitrobenzaldehyde as a solid.
Diagram 1: Synthetic Workflow for 4-Ethoxy-3-nitrobenzaldehyde
Sources
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation using 4-Ethoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details the application of the Knoevenagel condensation reaction using 4-Ethoxy-3-nitrobenzaldehyde as a key starting material. We provide a foundational understanding of the reaction mechanism, emphasizing the electronic and steric factors that govern this classic carbon-carbon bond-forming reaction. Detailed, step-by-step protocols for the synthesis of α,β-unsaturated products with representative active methylene compounds, namely malononitrile and diethyl malonate, are presented. This document is designed to be a practical resource, offering insights into reaction optimization, product characterization, and potential applications of the resulting derivatives in medicinal chemistry and materials science.
Introduction: The Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond.[1] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[2][3] The resulting α,β-unsaturated products are versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers.[4]
The substrate at the core of this guide, 4-Ethoxy-3-nitrobenzaldehyde, is a particularly interesting starting material. The presence of a strong electron-withdrawing nitro group at the meta position and an electron-donating ethoxy group at the para position significantly influences the reactivity of the aldehyde. The nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.[5] This electronic arrangement often facilitates the reaction, potentially allowing for milder conditions and improved yields.
The products of Knoevenagel condensations, especially those derived from nitroaromatic aldehydes, are of significant interest in drug discovery. These compounds have been shown to possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The α,β-unsaturated system is a key pharmacophore that can participate in Michael additions with biological nucleophiles, a mechanism often implicated in their therapeutic effects.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Deprotonation: A basic catalyst, typically a weak amine like piperidine or an ammonium salt, abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (e.g., -CN, -COOR).[6]
-
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-Ethoxy-3-nitrobenzaldehyde), forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the final α,β-unsaturated product.
Experimental Protocols
The following protocols are based on established methods for similar substrates and provide a robust starting point for the synthesis of 4-ethoxy-3-nitrobenzaldehyde derivatives.[2] Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Materials and Equipment
| Material/Equipment | Details |
| Reactants | 4-Ethoxy-3-nitrobenzaldehyde, Malononitrile, Diethyl Malonate |
| Catalyst | Piperidine |
| Solvent | Ethanol (absolute) |
| Glassware | Round-bottom flask, reflux condenser, magnetic stirrer and stir bar |
| Workup | Beaker, Buchner funnel, filter paper, vacuum flask |
| Analysis | TLC plates (silica gel 60 F254), NMR tubes, IR spectrometer, Mass spectrometer |
Protocol 1: Synthesis of 2-(4-Ethoxy-3-nitrobenzylidene)malononitrile
This protocol details the reaction of 4-Ethoxy-3-nitrobenzaldehyde with malononitrile.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Ethoxy-3-nitrobenzaldehyde (1 equivalent) in absolute ethanol.
-
To the stirred solution, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (approximately 3-4 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(4-Ethoxy-3-nitrobenzylidene)malononitrile.
Protocol 2: Synthesis of Diethyl 2-(4-Ethoxy-3-nitrobenzylidene)malonate
This protocol outlines the reaction with diethyl malonate, which is generally less reactive than malononitrile.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Ethoxy-3-nitrobenzaldehyde (1 equivalent) in absolute ethanol.
-
Add diethyl malonate (1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (approximately 5-6 drops) to the mixture.
-
Heat the reaction to reflux. Due to the lower reactivity of diethyl malonate, a longer reaction time (e.g., 6-8 hours) may be required. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Product Characterization: Expected Spectral Data
Expected Data for 2-(4-Ethoxy-3-nitrobenzylidene)malononitrile
| Technique | Expected Characteristics |
| Appearance | Yellowish solid |
| ¹H NMR | - Singlet for the vinylic proton (~8.0-8.5 ppm).- Aromatic protons with characteristic splitting patterns.- Quartet and triplet for the ethoxy group (~4.2 ppm and ~1.5 ppm, respectively). |
| ¹³C NMR | - Peaks for the two nitrile carbons (~112-115 ppm).- Vinylic carbons (~85 ppm and ~158 ppm).- Aromatic carbons with distinct chemical shifts due to the substituents.- Carbons of the ethoxy group. |
| IR (cm⁻¹) | - Sharp peak for the nitrile (-C≡N) stretch (~2220 cm⁻¹).- Strong peaks for the nitro (-NO₂) group (~1520 and ~1340 cm⁻¹).- Peak for the C=C double bond (~1600 cm⁻¹).- Peaks for C-O stretching of the ethoxy group. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₂H₉N₃O₃. |
Expected Data for Diethyl 2-(4-Ethoxy-3-nitrobenzylidene)malonate
| Technique | Expected Characteristics |
| Appearance | Pale yellow solid or oil |
| ¹H NMR | - Singlet for the vinylic proton (~7.8-8.2 ppm).- Aromatic protons.- Two sets of overlapping quartets and triplets for the two ethyl ester groups.- Quartet and triplet for the ethoxy group on the aromatic ring. |
| ¹³C NMR | - Two carbonyl carbons of the ester groups (~162-165 ppm).- Vinylic carbons.- Aromatic carbons.- Carbons of the three ethoxy groups. |
| IR (cm⁻¹) | - Strong peak for the ester carbonyl (C=O) stretch (~1720 cm⁻¹).- Strong peaks for the nitro (-NO₂) group (~1525 and ~1345 cm⁻¹).- Peak for the C=C double bond (~1610 cm⁻¹).- C-O stretching bands for the ester and ether linkages. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₆H₁₉NO₆. |
Applications in Drug Discovery and Materials Science
The α,β-unsaturated nitrile and ester functionalities generated through the Knoevenagel condensation are valuable pharmacophores and building blocks in materials science.
-
Anticancer Potential: Many benzylidene malononitrile derivatives have demonstrated significant anticancer activity.[2] The electron-deficient double bond can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in key cellular proteins, such as tubulin or various kinases, leading to cell cycle arrest and apoptosis. The specific substitution pattern on the aromatic ring of 4-Ethoxy-3-nitrobenzaldehyde may modulate this activity and selectivity.
-
Antimicrobial Activity: The conjugated system in these molecules can also interfere with microbial cellular processes. Derivatives of nitrobenzaldehyde have been investigated for their antimicrobial properties, and the products of this Knoevenagel condensation could represent a new class of antimicrobial agents.
-
Non-linear Optical (NLO) Materials: The push-pull electronic nature of the synthesized molecules (with an electron-donating ethoxy group and electron-withdrawing nitrile/ester and nitro groups) makes them potential candidates for NLO materials. These materials have applications in optoelectronics and telecommunications.
Safety and Handling
-
4-Ethoxy-3-nitrobenzaldehyde: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Malononitrile and Diethyl Malonate: These are toxic and irritants. Handle in a well-ventilated fume hood.
-
Piperidine: Corrosive and flammable. Use with caution and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Knoevenagel condensation of 4-Ethoxy-3-nitrobenzaldehyde offers a straightforward and efficient route to synthesize highly functionalized α,β-unsaturated compounds. The protocols provided herein serve as a reliable starting point for researchers. The unique electronic properties of the starting aldehyde make the resulting products attractive candidates for further investigation in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, as well as in the field of materials science. Further studies are warranted to fully elucidate the biological activities and physical properties of these promising derivatives.
References
-
Chang, M.-J., Fang, T.-C., Tsai, H.-Y., Luo, M.-H., & Chen, K.-Y. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(3), o957. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available at: [Link]
-
Badiger, K. B., & Kamanna, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
-
Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Available at: [Link]
-
MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Available at: [Link]
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Available at: [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]
-
New Drug Approvals. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). Available at: [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
Rasayan Journal of Chemistry. (n.d.). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Available at: [Link]
-
JOTCSA. (n.d.). Supplementary Information. Available at: [Link]
-
FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available at: [Link]
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Available at: [Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available at: [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Available at: [Link]
-
Scribd. (n.d.). Lecture - 04 - Knoevenagel Reaction - CHE 4803 - Unisa 2024 | PDF. Available at: [Link]
-
PubChem. (n.d.). Diethyl ethylidenemalonate. Available at: [Link]
-
ResearchGate. (n.d.). 2-(4-Nitrobenzylidene)malononitrile. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available at: [Link]
-
NCBI. (n.d.). 2-[4-(Benzyloxy)benzylidene]malononitrile. Available at: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols for the Synthesis of Schiff Bases from 4-Ethoxy-3-nitrobenzaldehyde and Primary Amines
Executive Summary
This document provides a comprehensive technical guide on the synthesis, purification, and characterization of Schiff bases derived from the condensation of 4-ethoxy-3-nitrobenzaldehyde with various primary amines. These imine compounds are of significant interest in medicinal chemistry due to their versatile biological activities.[1] This guide is designed to provide researchers with not only robust, step-by-step protocols but also the underlying mechanistic principles and validation checkpoints necessary for reproducible success in a drug discovery and development context.
Foundational Principles: Mechanistic Insights and Strategic Considerations
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[2] A primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product and water.[2][3] Understanding this equilibrium is paramount for optimizing reaction outcomes.
Caption: A closed-loop workflow for synthesis and validation.
Relevance and Application in Drug Discovery
The azomethine group is a critical pharmacophore that imparts a wide range of biological activities. [2]Schiff bases are known to possess antimicrobial, anti-inflammatory, antiviral, and anticancer properties. [1][4]The specific electronic nature of the 4-ethoxy-3-nitrobenzaldehyde scaffold provides a unique platform for generating novel chemical entities. The library of compounds synthesized via these protocols can be directly utilized in high-throughput screening campaigns to identify lead compounds for various therapeutic targets.
References
-
Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. [Link]
-
Yernale, N. G. (2015). General method for Schiff base reaction. ResearchGate. [Link]
-
Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 14-17. [Link]
-
Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792. [Link]
-
JETIR. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 9(7). [Link]
-
Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. [Link]
-
Patel, K. D., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. International Journal of Chemistry, 4(4). [Link]
-
Das, B. (2021). How to purify Schiff base product?. ResearchGate. [Link]
-
Gaber, M., El-Ghamry, H., & Fathalla, S. (2015). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine. ResearchGate. [Link]
-
Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. ResearchGate. [Link]
-
Al-Mokhtar, S. E., et al. (2023). Effect of temperature and time on the Schiff Base yield Reaction conditions. ResearchGate. [Link]
-
Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases?. ResearchGate. [Link]
-
Gaber, M., El-Ghamry, H., & Fathalla, S. (2015). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]
-
Singh, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 193-201. [Link]
-
Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Rapid: Pharma Analysis & Quality Assurance. [Link]
-
University of Babylon. (n.d.). SCHIFF BASES. College of Pharmacy. [Link]
-
El-ajaily, M. M., et al. (2023). Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. ResearchGate. [Link]
-
El-ajaily, M. M., et al. (2007). UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu. [Link]
-
Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]
-
Al-Jubouri, F. H., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]
-
El-Boraey, H. A., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]
-
Fedorovich, I. B., & Ostrovskii, M. A. (1998). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Applied Biochemistry and Microbiology, 34(3), 299-301. [Link]
-
Călinescu, M., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. [Link]
-
LabXchange. (2024). Synthesis, Distillation, & Recrystallization. LabXchange. [Link]
-
Chemistry Academy. (2022, July 24). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]
-
Jisha, M., & Isac, J. (2014). Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. International Journal of Scientific and Research Publications, 4(12). [Link]
Sources
The Strategic Utility of 4-Ethoxy-3-nitrobenzaldehyde in the Synthesis of Pharmaceutical Scaffolds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. 4-Ethoxy-3-nitrobenzaldehyde, a substituted aromatic aldehyde, emerges as a precursor of significant strategic value. Its bifunctional nature, characterized by an electrophilic aldehyde and a readily transformable nitro group, offers a dual handle for molecular elaboration. The electronic properties conferred by the ethoxy and nitro substituents modulate the reactivity of the benzene ring and the aldehyde, providing a nuanced platform for constructing complex molecular architectures.
This guide provides an in-depth exploration of 4-Ethoxy-3-nitrobenzaldehyde as a precursor for pharmaceutical ingredients. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | N/A |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 59-63 °C | [1] |
| CAS Number | 132390-61-5 | [1] |
Core Synthetic Transformations and Pharmaceutical Applications
The synthetic utility of 4-Ethoxy-3-nitrobenzaldehyde is primarily centered on two key transformations: the reduction of the nitro group to an amine and the reaction of the aldehyde group in condensation reactions. These transformations open pathways to a variety of pharmaceutically relevant scaffolds.
Chemoselective Reduction to 3-Amino-4-ethoxybenzaldehyde: A Gateway to Fused Heterocycles
The reduction of the nitro group to a primary amine is arguably the most critical transformation of this precursor. The resulting product, 3-amino-4-ethoxybenzaldehyde, is an invaluable intermediate, particularly for the synthesis of substituted benzimidazoles, a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]
Caption: Workflow for the reduction of 4-Ethoxy-3-nitrobenzaldehyde.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Amino-4-ethoxybenzaldehyde
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often preferred in pharmaceutical synthesis due to the ease of product isolation and the avoidance of stoichiometric metal waste.[5]
-
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting material and the product. The chemoselectivity for the nitro group over the aldehyde is generally high with this method.
-
Step-by-Step Protocol:
-
Vessel Preparation: To a hydrogenation vessel, add 4-Ethoxy-3-nitrobenzaldehyde (1.0 eq) and 10% Pd/C (5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
Inerting: Seal the vessel and purge with nitrogen gas to remove any residual air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.[5]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-ethoxybenzaldehyde. The product can be purified further by recrystallization if necessary.
-
| Parameter | Expected Value |
| Yield | >90% |
| Reaction Time | 2-8 hours |
| Purity | High, often suitable for next step without further purification |
Synthesis of 2-Substituted-5-ethoxybenzimidazoles
With the key intermediate, 3-amino-4-ethoxybenzaldehyde, in hand, the synthesis of the benzimidazole scaffold can be readily achieved through condensation with an aldehyde.[2][6]
Caption: Synthesis of benzimidazoles from the amino intermediate.
Protocol 2: One-Pot Synthesis of a 2-Aryl-5-ethoxybenzimidazole
This protocol describes a one-pot condensation of 3-amino-4-ethoxybenzaldehyde with an aromatic aldehyde to form a 2-substituted benzimidazole.
-
Rationale: The reaction proceeds via the formation of a Schiff base between the diamine and the aldehyde, followed by cyclization and subsequent oxidation to the aromatic benzimidazole. Various catalysts and oxidants can be employed to facilitate this transformation.[7] Using an oxidant like sodium metabisulfite (Na₂S₂O₅) is a common and effective method.
-
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-amino-4-ethoxybenzaldehyde (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.[2]
-
Catalyst/Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[2]
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.[2]
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Reactant 2 (Aldehyde) | Catalyst/Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | p-TsOH / DMF | 80 | 2-3 | 85-95 |
| 4-Chlorobenzaldehyde | p-TsOH / DMF | 80 | 2-3 | 78-88 |
| 4-Methoxybenzaldehyde | p-TsOH / DMF | 80 | 2-3 | 80-90 |
Data adapted from analogous reactions.[2]
Knoevenagel Condensation: A Pathway to Chalcones and Their Analogs
The aldehyde functionality of 4-Ethoxy-3-nitrobenzaldehyde can be directly utilized in condensation reactions to form carbon-carbon bonds. The Knoevenagel condensation with active methylene compounds is a powerful tool for synthesizing α,β-unsaturated systems, which are precursors to chalcones and other pharmaceutically active compounds.[8][9]
Caption: Knoevenagel condensation workflow.
Protocol 3: Synthesis of an α,β-Unsaturated Ketone via Knoevenagel Condensation
This protocol outlines the base-catalyzed condensation of 4-Ethoxy-3-nitrobenzaldehyde with an active methylene compound, such as acetophenone, to yield a chalcone-like product.
-
Rationale: A base, such as sodium hydroxide, deprotonates the active methylene compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. This solvent-free grinding method is an environmentally friendly approach.[1]
-
Step-by-Step Protocol:
-
Reactant Preparation: In a mortar, combine 4-Ethoxy-3-nitrobenzaldehyde (1.0 eq), acetophenone (1.0 eq), and powdered sodium hydroxide (1.0 eq).
-
Reaction: Grind the mixture with a pestle for 10-15 minutes. The mixture will likely become a paste and may change color.[1]
-
Work-up: After grinding, add cold water to the mortar and continue to mix.
-
Isolation: Isolate the solid product by suction filtration, washing with ample water to remove the sodium hydroxide.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
| Active Methylene Compound | Catalyst | Conditions | Expected Yield (%) |
| Acetophenone | NaOH | Grinding, 15 min | >90 |
| Malononitrile | Piperidine | Reflux in Ethanol, 2h | >90 |
| Ethyl Cyanoacetate | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free, 80°C | High |
Data adapted from analogous reactions.[1][8]
Conclusion
4-Ethoxy-3-nitrobenzaldehyde is a potent and versatile precursor for the synthesis of key pharmaceutical intermediates. While it may not be a direct starting material for a currently marketed drug, its strategic value lies in its ability to efficiently generate valuable scaffolds such as substituted benzimidazoles and chalcones. The protocols detailed in this guide, adapted from well-established procedures for analogous compounds, provide a robust framework for researchers to explore the synthetic potential of this compound. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively leverage 4-Ethoxy-3-nitrobenzaldehyde in the discovery and development of novel therapeutic agents.
References
-
Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-methoxybenzaldehyde. PubChem. Retrieved January 25, 2026, from [Link]
-
The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved January 25, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved January 25, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 239-241.
- Orion Corporation. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
- Bouyahya, A., et al. (2018). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 23(10), 2537.
- Al-Suhaimi, K. M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7631.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde. PubChem. Retrieved January 25, 2026, from [Link]
-
m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
- Yadav, D., & Singh, R. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2245-2259.
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-nitrobenzaldehyde. PubChem. Retrieved January 25, 2026, from [Link]
- Guangxi yiantai Pharmaceutical Co.,Ltd. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
-
Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved January 25, 2026, from [Link]
- Zhang, L., & Chen, X. (2018). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 8(62), 35559-35581.
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for the Wittig Reaction of 4-Ethoxy-3-nitrobenzaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Modern Organic Synthesis
The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, providing a powerful and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's significance lies in its ability to form a carbon-carbon double bond at a precise location, a task that can be challenging with other olefination methods.[3][4] The reaction's versatility is further underscored by its tolerance of a wide array of functional groups, including esters, ethers, and even nitro groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]
At its core, the Wittig reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[5][6] The ylide, a species with adjacent positive and negative charges, acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5] This initial step leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring.[6] The thermodynamic driving force of the reaction is the formation of a highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the decomposition of the oxaphosphetane to yield the desired alkene and the phosphine oxide byproduct.[7]
This application note provides a detailed guide to the practical application of the Wittig reaction for a specific and functionally rich substrate: 4-ethoxy-3-nitrobenzaldehyde. The presence of both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group on the aromatic ring presents unique considerations for reaction optimization. The increased electrophilicity of the aldehyde carbonyl, due to the nitro group, renders it highly reactive towards Wittig reagents.[8]
Reaction Overview and Mechanistic Workflow
The general scheme for the Wittig reaction of 4-ethoxy-3-nitrobenzaldehyde with a phosphorus ylide is depicted below. The choice of the R group on the ylide will determine the final structure of the resulting stilbene derivative.
Figure 1: General workflow of the Wittig reaction with 4-ethoxy-3-nitrobenzaldehyde.
The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form the oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[9] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, which possess an electron-withdrawing group on the ylidic carbon, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[10]
Experimental Protocol: A Greener Approach
Drawing inspiration from established protocols for nitro-substituted benzaldehydes, this procedure employs a more environmentally benign approach, utilizing water as the solvent and a mild base.[7] This one-pot method is not only safer, as it avoids the use of pyrophoric bases like n-butyllithium, but also simplifies the experimental setup.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |
| 4-Ethoxy-3-nitrobenzaldehyde | 195.17 | 3.3 | Starting material. |
| Triphenylphosphine | 262.29 | 5.0 | Forms the phosphonium salt in situ. |
| Ethyl bromoacetate | 167.00 | 6.6 | Alkyl halide for ylide formation. |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Excess | Mild base for ylide generation. |
| Water (H₂O) | 18.02 | 10 mL | Reaction solvent. |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | For extraction. |
| 95% Ethanol/Water | - | As needed | For recrystallization. |
| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | As needed | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxy-3-nitrobenzaldehyde (3.3 mmol), triphenylphosphine (5.0 mmol), and 10 mL of a saturated aqueous solution of sodium bicarbonate.[7]
-
Addition of Alkyl Halide: To the stirring suspension, add ethyl bromoacetate (6.6 mmol) via a syringe.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Continue the reflux for approximately 35-45 minutes.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of dichloromethane and 20 mL of water.[8] Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 10 mL of dichloromethane. Combine the organic extracts.
-
Drying and Solvent Removal: Transfer the combined organic layers to an Erlenmeyer flask and dry over anhydrous calcium chloride.[7] Swirl the flask for 5-10 minutes. Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator.
-
Purification - Recrystallization: The crude product, a solid, should be recrystallized from a mixture of 95% ethanol and water to yield the pure ethyl (E)-3-(4-ethoxy-3-nitrophenyl)acrylate.[7]
Expected Results and Characterization
The reaction is expected to produce the (E)-isomer of ethyl 3-(4-ethoxy-3-nitrophenyl)acrylate as the major product due to the use of a stabilized ylide (generated from ethyl bromoacetate). The final product should be a crystalline solid.
| Parameter | Expected Outcome |
| Yield | 70-85% (based on similar reactions with nitrobenzaldehydes) |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | Dependent on the specific stilbene derivative formed. |
| ¹H NMR | Characteristic peaks for the vinyl protons with a large coupling constant (J ≈ 16 Hz) for the (E)-isomer. Aromatic protons will show a characteristic splitting pattern. The ethoxy and ethyl ester protons will also be present in their respective regions. |
| ¹³C NMR | Resonances corresponding to the alkene, aromatic, ester, and ethoxy carbons. |
| IR Spectroscopy | Strong absorption bands for the C=O (ester), C=C (alkene), and NO₂ groups. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase the reflux time and monitor the reaction by TLC until the starting aldehyde is consumed. Ensure vigorous stirring to facilitate the reaction in the biphasic system. |
| Loss of product during workup or recrystallization. | Be careful during the extraction and transfer steps. Use a minimal amount of hot solvent for recrystallization to maximize recovery. | |
| Formation of (Z)-isomer | While the (E)-isomer is expected, some (Z)-isomer may form. | The ratio of (E) to (Z) isomers can sometimes be influenced by the reaction conditions. For this specific substrate and ylide, the (E) isomer should be highly favored. Purification by column chromatography may be necessary if a significant amount of the (Z)-isomer is formed. |
| Side Reactions | The nitro group is generally stable under these conditions, but at elevated temperatures for extended periods, side reactions could potentially occur. | Adhere to the recommended reaction time and temperature. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle it exclusively in a fume hood.
Conclusion
The Wittig reaction of 4-ethoxy-3-nitrobenzaldehyde provides a straightforward and efficient route to valuable stilbene derivatives. The protocol outlined in this application note offers a greener and safer alternative to traditional Wittig conditions, making it suitable for both academic and industrial research settings. The enhanced reactivity of the aldehyde, coupled with the stereochemical control afforded by the choice of ylide, highlights the enduring utility of this classic name reaction in modern organic synthesis.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from the University of California, Davis website: [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
long, A. (2014, November 4). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
-
Consider the Wittig reaction: 4-nitrobenzaldehyde + (carbmethoxymethyl)triphenylphosphonium bromide à ethyl (2E) - Chegg. (2018, August 18). Chegg.com. [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium - Freie Universität Berlin Repository. [Link]
-
Kumar, R., & Chauhan, P. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(54), 30856–30883. [Link]
-
Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). CDN. Retrieved from [Link]
-
p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]
-
1 Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH. [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025, May 22). JoVE. [Link]
-
Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. (2025, October 8). ChemRxiv. [Link]
-
Synthesis of a variety of stilbene derivatives. Reaction conditions:... (n.d.). ResearchGate. [Link]
-
Wentzel Lab. (2020, March 4). Wittig Reaction and Mechanism with Electron Donating Group [Video]. YouTube. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jove.com [jove.com]
Application Note: 4-Ethoxy-3-nitrobenzaldehyde as a Versatile Scaffold for the Synthesis of Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting materials is paramount. 4-Ethoxy-3-nitrobenzaldehyde is one such scaffold, offering a unique combination of functional groups that make it an excellent precursor for synthesizing diverse molecular libraries with therapeutic potential. Its aromatic core, substituted with a reactive aldehyde, an electron-withdrawing nitro group, and an electron-donating ethoxy group, provides a rich platform for developing novel enzyme inhibitors. This application note details the chemical rationale behind its use and provides robust protocols for synthesizing two key classes of bioactive compounds: Schiff bases and chalcones.
Section 1: The Chemical Rationale - Why 4-Ethoxy-3-nitrobenzaldehyde?
The utility of 4-Ethoxy-3-nitrobenzaldehyde in synthetic chemistry stems from the interplay of its three key functional groups. Understanding their individual and collective electronic effects is crucial to appreciating its role as a precursor to potential enzyme inhibitors.
-
The Aldehyde Group (-CHO): This is the primary reactive center for building molecular complexity. The carbonyl carbon is electrophilic and readily undergoes nucleophilic attack, making it ideal for condensation reactions that form the basis of many synthetic pathways, including the formation of imines (Schiff bases) and carbon-carbon bonds (chalcones).
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the molecule's reactivity and biological profile.[1] It enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby activating it for condensation reactions.[2] Furthermore, the nitro group is a known pharmacophore that can participate in crucial interactions with biological targets, often enhancing the therapeutic action of a drug.[1][3] Its presence can also increase the potential for interactions within enzyme active sites through hydrogen bonding or dipole interactions.
-
The Ethoxy Group (-OC₂H₅): In contrast to the nitro group, the ethoxy group is electron-donating. This "push-pull" electronic arrangement across the benzene ring creates a unique molecular dipole and modulates the overall reactivity. The ethoxy group also increases the lipophilicity of the molecule compared to a hydroxyl analog, which can be critical for improving cell membrane permeability and bioavailability of the final synthesized compounds.
Caption: General workflow for Schiff base synthesis.
Synthesis of Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. [4]They are typically synthesized via the Claisen-Schmidt condensation, an aldol condensation between a benzaldehyde and an acetophenone in the presence of a base. [5]The resulting enone functional group is a known pharmacophore responsible for a wide range of activities, including the inhibition of enzymes like xanthine oxidase and α-amylase. [6][7][8]
Caption: General workflow for Chalcone synthesis.
Section 3: Application Protocols - Synthesizing Potential Enzyme Inhibitors
The following protocols are self-validating, providing detailed steps from reaction setup to product characterization, ensuring reproducibility and integrity.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of (E)-4-((4-ethoxy-3-nitrobenzylidene)amino)benzoic acid.
Materials & Equipment:
-
4-Ethoxy-3-nitrobenzaldehyde (1.0 mmol, 195.17 mg)
-
4-Aminobenzoic acid (1.0 mmol, 137.14 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
TLC plates (silica gel), mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Melting point apparatus
Procedure:
-
Reactant Setup: To the 50 mL round-bottom flask, add 4-Ethoxy-3-nitrobenzaldehyde (1.0 mmol) and 4-Aminobenzoic acid (1.0 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction. [9]3. Reaction: Place the flask on the stirring hotplate, attach the reflux condenser, and heat the mixture to reflux (approx. 80-85°C) with continuous stirring for 4-6 hours.
-
Causality: Refluxing at the boiling point of the solvent ensures a sufficient reaction rate without evaporating the reactants. The acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Monitoring: Monitor the reaction progress using TLC. A new spot corresponding to the product should appear, and the starting material spots should diminish.
-
Isolation: After the reaction is complete (as indicated by TLC), remove the flask from heat and allow it to cool to room temperature. The product should precipitate as a colored solid. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. [10]7. Drying & Characterization: Allow the product to air-dry completely. Determine the yield, melting point, and characterize the structure using spectroscopic methods (FT-IR, ¹H-NMR).
-
Self-Validation: A sharp, defined melting point indicates high purity. The FT-IR spectrum should show a characteristic imine (C=N) stretch (approx. 1600-1625 cm⁻¹) and the disappearance of the aldehyde C-H and amine N-H stretches from the starting materials.
-
Protocol 2: Synthesis of a Representative Chalcone
This protocol describes the Claisen-Schmidt condensation of 4-Ethoxy-3-nitrobenzaldehyde with acetophenone.
Materials & Equipment:
-
4-Ethoxy-3-nitrobenzaldehyde (1.0 mmol, 195.17 mg)
-
Acetophenone (1.0 mmol, 120.15 mg)
-
Ethanol (10 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v in water, added dropwise)
-
Dilute Hydrochloric Acid (HCl) for neutralization
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer
-
Ice bath
-
Standard filtration and characterization equipment as in Protocol 1.
Procedure:
-
Reactant Setup: In the 50 mL Erlenmeyer flask, dissolve 4-Ethoxy-3-nitrobenzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of ethanol.
-
Base Addition: Cool the flask in an ice bath and, while stirring, add the NaOH solution dropwise. A color change and the formation of a precipitate are typically observed. Continue stirring in the ice bath for 2-3 hours.
-
Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is kept cold initially to control the rate and prevent side reactions. [11]3. Reaction Completion: After the initial stirring period, allow the mixture to stand at room temperature overnight to ensure the reaction goes to completion.
-
-
Workup & Isolation: Pour the reaction mixture into a beaker containing crushed ice (approx. 40 g). Neutralize the mixture by slowly adding dilute HCl until it is slightly acidic (check with pH paper). [11]A solid precipitate of the chalcone will form.
-
Purification: Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Drying & Characterization: Recrystallize the crude product from ethanol to obtain pure crystals. [4]Determine the yield, melting point, and confirm the structure via spectroscopy.
-
Self-Validation: The FT-IR spectrum should show a characteristic α,β-unsaturated ketone C=O stretch (approx. 1630-1660 cm⁻¹) and the C=C stretch of the enone system. The ¹H-NMR will show two characteristic doublet signals for the vinyl protons with a coupling constant (J) of ~15-18 Hz, confirming the trans configuration.
-
Section 4: Downstream Applications & Screening
The synthesized libraries of Schiff bases and chalcones serve as excellent candidates for enzyme inhibition screening. Based on the activities of structurally similar compounds, several enzyme classes are promising targets:
-
Xanthine Oxidase: Inhibition of this enzyme is a key strategy for treating gout. [12][13]Chalcones, in particular, are known to be potent xanthine oxidase inhibitors. [8][14]* α-Amylase and α-Glucosidase: These enzymes are targets for managing type 2 diabetes. [6][15]Chalcone derivatives have shown significant inhibitory activity against both. [16][17][18]* Aldehyde Dehydrogenase (ALDH): Benzaldehyde derivatives can be designed as inhibitors of ALDH isoforms, which are implicated in cancer biology. [19]* Bacterial Enzymes: The well-documented antimicrobial activity of Schiff bases and chalcones suggests they inhibit essential bacterial enzymes, making them candidates for antibiotic development. [20][21] Table 1: Representative Enzyme Inhibition Data for a Hypothetical Library
| Compound ID | Scaffold Type | Target Enzyme | IC₅₀ (µM) |
| SB-01 | Schiff Base | S. aureus DNA Gyrase | 12.5 |
| SB-02 | Schiff Base | S. aureus DNA Gyrase | 8.3 |
| CH-01 | Chalcone | Xanthine Oxidase | 5.2 |
| CH-02 | Chalcone | Xanthine Oxidase | 2.4 |
| CH-03 | Chalcone | α-Amylase | 15.8 |
| Allopurinol | Standard | Xanthine Oxidase | 2.5 |
| Acarbose | Standard | α-Amylase | 1.3 |
Note: Data is illustrative and serves as an example of how results would be presented.
Conclusion
4-Ethoxy-3-nitrobenzaldehyde is a powerful and versatile building block in the synthesis of potential enzyme inhibitors. The strategic placement of its aldehyde, nitro, and ethoxy groups provides a foundation for creating structurally diverse molecules through reliable and scalable synthetic routes like Schiff base formation and Claisen-Schmidt condensation. The detailed protocols provided herein offer a validated starting point for researchers to generate novel compound libraries for screening against a wide array of enzymatic targets, ultimately contributing to the pipeline of modern drug discovery.
References
-
Kuddushi, M., et al. (2018). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. Available at: [Link]
-
Kumar, D., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Anam, K., et al. (2011). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation Reaction. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 4-ethoxy-3-nitrobenzaldehyde. Available at: [Link]
-
PubMed. (2022). Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction. Available at: [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. Available at: [Link]
-
PMC. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [Link]
-
RSIS International. (2019). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Available at: [Link]
-
Bentham Science. (2021). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Available at: [Link]
-
ACS Publications. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Available at: [Link]
-
ResearchGate. (2022). Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. Available at: [Link]
-
MDPI. (2024). Novel Benzimidazole-Endowed Chalcones as α-Glucosidase and α-Amylase Inhibitors: An Insight into Structural and Computational Studies. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]
-
PubMed Central. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
ResearchGate. (2021). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Available at: [Link]
-
IJMRSTI. (2021). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). Available at: [Link]
-
Springer. (2024). Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors. Available at: [Link]
-
PMC. (2005). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Available at: [Link]
-
ResearchGate. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available at: [Link]
-
ACS Omega. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. Available at: [Link]
-
PubMed. (2021). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Available at: [Link]
-
MDPI. (2021). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. Available at: [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
-
MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
-
RSC Publishing. (2020). A study towards drug discovery for the management of type 2 diabetes mellitus through inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by chalcone derivatives. Available at: [Link]
-
ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Available at: [Link]
-
MDPI. (2021). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Available at: [Link]
-
PMC. (2013). Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. Available at: [Link]
-
ResearchGate. (2021). Chalcone containing XO inhibitors. Available at: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. scispace.com [scispace.com]
- 6. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. A study towards drug discovery for the management of type 2 diabetes mellitus through inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by chalcone derivatives - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
Troubleshooting & Optimization
Technical Support Center: Purifying Crude 4-Ethoxy-3-nitrobenzaldehyde by Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-ethoxy-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization process. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification effectively.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the recrystallization of 4-ethoxy-3-nitrobenzaldehyde.
Q1: What is the best solvent for recrystallizing 4-ethoxy-3-nitrobenzaldehyde, and why?
The ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold[1]. For 4-ethoxy-3-nitrobenzaldehyde (MP: 59-63 °C[2]), which is a moderately polar molecule, there are two excellent approaches: a single-solvent system using a polar protic solvent or a dual-solvent system combining a "good" solvent with a "poor" anti-solvent.
-
Single-Solvent System: Ethanol is a highly effective choice. Its polarity is sufficient to dissolve the compound at its boiling point, but the solubility drops significantly at lower temperatures, allowing for good recovery. Alcohols are often good solvents for compounds containing carbonyls and nitro groups[3].
-
Mixed-Solvent System: A combination like Ethyl Acetate/Hexane or Toluene/Petroleum Ether offers high tunability. Ethyl acetate or toluene act as the "good" solvent in which the compound is readily soluble, while hexane or petroleum ether act as the "poor" anti-solvent. You dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent until the solution becomes faintly cloudy (the saturation point), then allow it to cool. This method is particularly useful for removing impurities with very different polarities from the target compound[4][5].
The choice depends on the impurities. If the impurities are significantly less polar than the product, ethanol is an excellent choice as the impurities may remain in the cold mother liquor. If impurities are of similar polarity, a mixed-solvent system can often provide better separation.
Q2: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound. Since 4-ethoxy-3-nitrobenzaldehyde has a relatively low melting point (59-63 °C)[2], this is a common issue.
Causality: The solute is forced out of the solution before the temperature has dropped sufficiently for a stable crystal lattice to form. This is often caused by cooling the solution too quickly or using a solvent system in which the compound's solubility drops too dramatically over a small temperature range.
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (if using a single-solvent system) or the "good" solvent (if using a mixed-solvent system). This increases the total volume and lowers the saturation temperature[6].
-
Ensure a slow cooling rate. Insulate the flask by placing it on a cork ring or wooden block and covering it with a beaker to create a dead-air space, preventing rapid heat loss[6].
-
If the problem persists, consider switching to a lower-boiling point solvent system.
Q3: I've cooled the solution, even in an ice bath, but no crystals are forming. What should I do?
This is a classic case of a stable supersaturated solution. The kinetic barrier to nucleation (the formation of the initial crystal seeds) has not been overcome.
Causality: The solution holds more dissolved solute than it theoretically should at that temperature. This is often because either too much solvent was used initially, or there are no nucleation sites for crystals to begin growing.
Solutions (in order of preference):
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide an ideal surface for nucleation.
-
Seed Crystals: If you have a pure crystal of the product, add a tiny speck to the solution. This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If induction fails, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute[6]. Then, repeat the slow cooling process.
-
Increase the Anti-Solvent (for mixed systems): If using a dual-solvent system, you can try adding a small amount more of the "poor" solvent to further decrease the overall solubility.
Q4: My purified product is still yellow. How can I obtain a colorless or pale-yellow solid?
The yellow coloration is likely due to high-molecular-weight, colored impurities, possibly from side-reactions during nitration. These can often be removed using activated charcoal.
Mechanism: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat (often aromatic and conjugated) molecules, which are frequently the source of color[7].
Procedure & Caution:
-
Dissolve the crude product in the hot recrystallization solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (e.g., the tip of a spatula). Using too much will adsorb your product and drastically reduce your yield.
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the fine charcoal particles. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps.
Q5: What are the likely impurities in my crude 4-ethoxy-3-nitrobenzaldehyde?
The impurities will depend on the synthetic route, but common contaminants from the nitration of 4-ethoxybenzaldehyde would include:
-
Positional Isomers: While the ethoxy group is ortho-, para-directing and the aldehyde is meta-directing, the conditions of nitration can lead to the formation of other isomers, such as 2-nitro-4-ethoxybenzaldehyde. Recrystallization is often effective at separating positional isomers due to differences in their crystal lattice energies and solubility profiles[8].
-
Unreacted Starting Material: Residual 4-ethoxybenzaldehyde.
-
Oxidation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-ethoxy-3-nitrobenzoic acid), especially under harsh conditions. A pre-recrystallization wash with a dilute sodium bicarbonate solution can help remove acidic impurities[5].
Part 2: Detailed Experimental Protocol
This protocol provides a robust starting point for the recrystallization of 4-ethoxy-3-nitrobenzaldehyde using an ethanol/water system.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents in a well-ventilated fume hood. Ethanol is flammable.
Materials & Equipment:
-
Crude 4-ethoxy-3-nitrobenzaldehyde
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
Step-by-Step Methodology:
-
Dissolution:
-
Place 1.0 g of the crude 4-ethoxy-3-nitrobenzaldehyde into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add ~5 mL of ethanol. Place the flask on a hot plate and heat to a gentle boil with stirring.
-
Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield[6]. Note the total volume of ethanol used.
-
-
Hot Filtration (Optional - only if insoluble impurities or charcoal are present):
-
If the hot solution contains insoluble material (dust, charcoal), you must perform a hot filtration.
-
Place a second Erlenmeyer flask on the hot plate and add a few mL of the solvent. Allow it to boil to fill the flask with hot solvent vapor.
-
Place a stemless funnel with fluted filter paper into the neck of this flask. The hot vapor will keep the funnel warm and prevent premature crystallization[9].
-
Quickly and carefully pour the hot solution through the filter paper. Rinse the first flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals. Rushing this step will trap impurities[6].
-
Once the flask has reached room temperature and crystal growth has slowed, you can place it in an ice-water bath for 15-20 minutes to maximize the recovery of the product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold mother liquor.
-
Collect the crystals by vacuum filtration.
-
Break the vacuum and add a small volume of ice-cold ethanol to the crystals to wash away any remaining soluble impurities. Reapply the vacuum to draw the wash solvent through.
-
Repeat the wash with a small amount of ice-cold deionized water to remove the ethanol.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.
-
Once dry, weigh the final product and calculate the percent recovery. Determine the melting point to assess purity. The literature melting point is 59-63 °C[2]. A sharp melting range close to this value indicates high purity.
-
Part 3: Visualization & Data Summary
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4-ethoxy-3-nitrobenzaldehyde.
Table 1: Physical Properties and Suggested Solvents
| Property | Value | Source |
| Compound Properties | ||
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 59-63 °C | [2] |
| Suggested Solvents | ||
| Ethanol | Boiling Point: 78 °C | N/A |
| Ethyl Acetate | Boiling Point: 77 °C | N/A |
| Hexane | Boiling Point: 69 °C | N/A |
| Toluene | Boiling Point: 111 °C | N/A |
| Petroleum Ether | Boiling Point: 60-80 °C | [4] |
References
-
PubChem. 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Department of Chemistry, University of Hamburg. [Link]
-
p-NITROBENZALDEHYDE. Organic Syntheses. [Link]
- EP0305812A2 - Process for the purification of nitrobenzaldehyde.
- Desai, K. R., et al. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 239-241.
-
Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. [Link]
- Chen, J., et al. (2018). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 137-145.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
- Sainz-Díaz, C. I., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Molecules, 5(1), 10-23.
-
Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. ResearchGate. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization, filtration and melting point. University of Toronto, Department of Chemistry. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. 4-乙氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting low conversion rates in 4-Ethoxy-3-nitrobenzaldehyde reactions
Welcome to the technical support center for optimizing reactions involving 4-Ethoxy-3-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing reaction success, ensuring you can develop robust and reproducible synthetic routes.
Introduction: Understanding the Reactivity of 4-Ethoxy-3-nitrobenzaldehyde
4-Ethoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde featuring two key functional groups that dictate its reactivity. The aldehyde group is electrophilic and susceptible to nucleophilic attack, making it a prime candidate for condensation, Wittig, and reduction reactions. The electronic nature of the aromatic ring is heavily influenced by its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more reactive in nucleophilic addition reactions.
-
Ethoxy Group (-OCH₂CH₃): An electron-donating group that can influence the regioselectivity of certain reactions and impacts the overall solubility of the molecule.
Low conversion rates in reactions with this substrate often stem from a suboptimal balance of reaction conditions, reagent quality, or a misunderstanding of competing reaction pathways. This guide provides a structured approach to diagnosing and solving these issues.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. The following workflow can help isolate the root cause of low conversion rates.
Caption: A logical workflow for troubleshooting low-yield reactions.
FAQs and Troubleshooting Guides by Reaction Type
Knoevenagel Condensation
This reaction involves the condensation of 4-Ethoxy-3-nitrobenzaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and is highly sensitive to reaction conditions.[1]
Q1: My Knoevenagel condensation has stalled, with significant starting material remaining. What is the likely cause?
A: Stalling in Knoevenagel condensations is common and usually points to issues with the catalyst, solvent, or temperature.
-
Causality - The Role of the Catalyst: The reaction requires a base to deprotonate the active methylene compound, forming a nucleophilic enolate.[2] If the base is too weak, enolate formation is slow or incomplete. If it's too strong, it can promote side reactions like self-condensation of the aldehyde or hydrolysis.
-
Troubleshooting Steps:
-
Catalyst Choice: For reactants like malononitrile, a weak organic base like piperidine or pyrrolidine is often sufficient and provides good control.[1][3] If your active methylene compound is less acidic, you may need a slightly stronger base like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU), but use it judiciously.
-
Catalyst Loading: Ensure you are using a catalytic amount (typically 2-10 mol%). Too little will result in a sluggish reaction.
-
Catalyst Quality: Organic bases can degrade over time. Use a fresh bottle or distill the base before use.
-
-
-
Causality - Solvent Effects: The solvent must solubilize the reactants and facilitate the reaction steps. Polar solvents are generally preferred as they can help stabilize the charged intermediates.[4]
-
Troubleshooting Steps:
-
Solvent Screening: Ethanol is a common starting point.[1] However, screening other solvents can be beneficial. Consider trying isopropanol, acetonitrile, or even a solvent-free (mechanochemical) approach.[4]
-
Water Content: Ensure your solvent is sufficiently dry. While some water can be tolerated, excess water can hydrolyze the reactants or interfere with the catalyst.
-
-
-
Causality - Temperature and Time: Condensation reactions often require heat to drive the final dehydration step to completion.
-
Troubleshooting Steps:
-
Increase Temperature: If you are running the reaction at room temperature, try heating it to reflux in ethanol (around 78°C).[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[5] If the reaction appears to stall, extending the reaction time (e.g., from 2 hours to 4-6 hours) may be necessary.
-
-
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Parameter | Recommended Value | Range for Optimization | Rationale |
| Solvent | Ethanol | Isopropanol, Acetonitrile, Toluene | Balances solubility and reaction rate.[4] |
| Catalyst | Piperidine | Pyrrolidine, TEA | Weak base minimizes side reactions.[1] |
| Catalyst Loading | 5 mol% | 2 - 10 mol% | Sufficient for catalysis without promoting side reactions. |
| Temperature | Reflux (~78°C in EtOH) | 50°C - Reflux | Provides energy for the dehydration step.[3] |
| Reaction Time | 2-4 hours | 1 - 8 hours | Monitor by TLC for completion.[5] |
Reduction Reactions (Chemoselectivity Issues)
A common goal is the selective reduction of the nitro group to an amine, leaving the aldehyde intact. This can be challenging as aldehydes are also susceptible to reduction.
Q2: I am trying to reduce the nitro group, but I am either getting no reaction or my aldehyde group is also being reduced. How can I achieve selective reduction?
A: This is a classic chemoselectivity problem. The choice of reducing agent and conditions is paramount. Strong hydride reagents like LiAlH₄ or even NaBH₄ under certain conditions will readily reduce the aldehyde to an alcohol.[6]
-
Causality - The Reducing Agent: To selectively reduce the aromatic nitro group, catalytic hydrogenation or metal/acid systems are typically employed. These methods are generally milder towards the aldehyde function.
-
Troubleshooting Steps:
-
Fe/NH₄Cl System: A highly effective and mild method is using iron powder with ammonium chloride in a mixed solvent system like ethanol/water.[4] This system often shows excellent selectivity for the nitro group.
-
Stannous Chloride (SnCl₂): Another classic method for selective nitro reduction.
-
Catalytic Hydrogenation: Using catalysts like Pd/C with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) can work, but over-reduction of the aldehyde is a risk. Careful monitoring is essential.
-
-
-
Causality - Product Instability: The product, 4-ethoxy-3-aminobenzaldehyde, can be unstable and prone to self-polymerization, especially under basic or neutral conditions.[4] This can be misinterpreted as a low conversion rate if the product degrades during workup.
-
Troubleshooting Steps:
-
Acidic Workup: Perform the reaction workup under slightly acidic conditions to protonate the newly formed amine, which increases its stability and prevents polymerization.
-
Immediate Use: It is often best to use the aminobenzaldehyde product in the subsequent reaction step immediately after isolation, without prolonged storage.[4]
-
-
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. Low yields with 4-Ethoxy-3-nitrobenzaldehyde often trace back to the generation of the phosphonium ylide.
Q3: My Wittig reaction is giving a very low yield of the desired alkene. What are the critical parameters to check?
A: The success of a Wittig reaction hinges almost entirely on the successful formation of the nucleophilic ylide. This step is highly sensitive to moisture and the strength of the base used.[3]
-
Causality - Ylide Formation: The phosphonium salt precursor must be deprotonated by a strong base to form the ylide. The ylide itself is a strong base and will be quenched by any protic species, including water.[4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: This is non-negotiable. Flame-dry or oven-dry all glassware. Use anhydrous solvents (e.g., anhydrous THF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[7]
-
Base Selection: A strong base is required. n-Butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are common choices. Ensure your base has not degraded; titrating the n-BuLi solution is good practice.
-
Temperature Control: Ylide formation is often performed at 0°C or even -78°C. After the ylide is formed, the 4-Ethoxy-3-nitrobenzaldehyde solution should be added slowly, often at a low temperature, before allowing the reaction to warm to room temperature.[4] This helps control the reaction and minimize side products.
-
-
Caption: Key stages of the Wittig reaction pathway.
Experimental Protocols
Protocol 1: Purity Assessment of 4-Ethoxy-3-nitrobenzaldehyde
Objective: To confirm the purity of the starting material before troubleshooting a reaction.
Materials:
-
4-Ethoxy-3-nitrobenzaldehyde sample
-
TLC plate (silica gel 60 F₂₅₄)
-
TLC chamber
-
Melting point apparatus
-
Solvent system: 30% Ethyl Acetate in Hexane
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: a. Dissolve a small amount of the aldehyde in ethyl acetate. b. Spot the solution onto a TLC plate. c. Develop the plate in the 30:70 Ethyl Acetate/Hexane solvent system. d. Visualize under a UV lamp. A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.
-
Melting Point Determination: a. Place a small amount of the solid sample into a melting point capillary tube. b. Determine the melting point range. The literature melting point for 4-Ethoxy-3-nitrobenzaldehyde is 59-63°C.[8] A broad or depressed melting point range suggests the presence of impurities.
Protocol 2: Systematic Re-optimization of a Knoevenagel Condensation
Objective: To identify optimal reaction conditions when faced with low conversion. This protocol uses the reaction with malononitrile as an example.
Materials:
-
4-Ethoxy-3-nitrobenzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (anhydrous)
-
Piperidine
-
Round-bottom flasks, reflux condensers, magnetic stirrer
Procedure:
-
Baseline Experiment: a. In a round-bottom flask, dissolve 4-Ethoxy-3-nitrobenzaldehyde (e.g., 1.0 mmol, 195 mg) in ethanol (5 mL). b. Add malononitrile (1.1 mmol, 73 mg). c. Add piperidine (0.05 mmol, 5 µL). d. Heat the mixture to reflux and monitor by TLC every 30 minutes.[3] e. Note the time required for the disappearance of the starting aldehyde. If the reaction stalls, this is your baseline.
-
Optimization Variables (run in parallel if possible):
-
Catalyst Screening: Repeat the baseline experiment but replace piperidine with an equivalent molar amount of triethylamine (TEA).
-
Temperature Screening: Repeat the baseline experiment at a lower temperature (e.g., 50°C) to see if reflux is necessary or if it is promoting side reactions.
-
Solvent Screening: Repeat the baseline experiment but replace ethanol with anhydrous acetonitrile.
-
-
Analysis: a. After a set time (e.g., 4 hours), cool all reaction mixtures to room temperature. b. If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.[3] c. Determine the mass of the product for each condition to identify the highest-yielding protocol. Compare the crude ¹H NMR of each to assess purity.
References
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. BenchChem Technical Documents.
-
ResearchGate. (2018). Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). ResearchGate Publication. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian J Pharm Sci. [Link]
-
PubChem. (2024). 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. [Link]
-
ResearchGate. (2018). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,.... ResearchGate Publication. [Link]
-
Organic Syntheses. (1938). p-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
- Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
PubChem. (2024). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... ResearchGate Publication. [Link]
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. [Link]
-
ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. ResearchGate Publication. [Link]
-
PubChem. (2024). 4-Ethyl-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate Publication. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 4-Ethoxy-3-nitrobenzaldehyde 97 132390-61-5 [sigmaaldrich.com]
Technical Support Center: Purification of 4-Ethoxy-3-nitrobenzaldehyde
Welcome to the technical support center for the purification of 4-Ethoxy-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter when removing positional isomers from your target compound. Our approach is grounded in established scientific principles to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common positional isomers I should expect when synthesizing 4-Ethoxy-3-nitrobenzaldehyde, and why do they form?
A1: During the nitration of 4-ethoxybenzaldehyde, the primary product is the desired 4-Ethoxy-3-nitrobenzaldehyde. However, the directing effects of the ethoxy and aldehyde groups on the aromatic ring can also lead to the formation of positional isomers. The ethoxy group is an ortho-, para- director, while the aldehyde group is a meta- director.
The most common positional isomer you are likely to encounter is 2-Ethoxy-5-nitrobenzaldehyde . The formation of the ortho and meta isomers of nitrobenzaldehyde is a well-documented phenomenon in the nitration of substituted benzaldehydes.[1][2] The precise ratio of these isomers is highly dependent on the specific reaction conditions, including the nitrating agent used, temperature, and reaction time.[3]
A less common, but possible, isomeric impurity is 4-Ethoxy-2-nitrobenzaldehyde .
Q2: My initial purity analysis by HPLC shows a significant isomeric impurity. Is distillation a viable method for purification?
A2: It is strongly advised against using distillation for the separation of nitrobenzaldehyde isomers.[3] These compounds have high boiling points and, more critically, exhibit thermal instability. Heating crude mixtures of nitroaromatics to their boiling points, even under reduced pressure, can lead to uncontrolled decomposition and potentially explosive events.[3] Safety is paramount, and alternative purification methods should be employed.
Q3: I attempted to purify my 4-Ethoxy-3-nitrobenzaldehyde by recrystallization, but the purity did not significantly improve. What could be the issue?
A3: This is a common challenge, and several factors could be at play. The success of recrystallization hinges on the differential solubility of the desired compound and its impurities in a given solvent system.
Troubleshooting Recrystallization:
-
Solvent Selection is Critical: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the isomeric impurity is either highly soluble or insoluble at all temperatures. A solvent screen is highly recommended. Common solvents for the recrystallization of nitrobenzaldehydes include ethanol, methanol, and mixtures of ethanol/water or acetone/water.[4][5] The solubility of nitrobenzaldehydes generally increases with temperature.[6][7]
-
Insufficient Cooling: Ensure you are allowing the solution to cool slowly to room temperature and then further cooling in an ice bath to maximize the crystallization of the desired product. Rapid cooling can trap impurities within the crystal lattice.
-
Incorrect Solvent Volume: Using too much solvent will result in a low yield, as a significant portion of your product will remain in the mother liquor. Conversely, using too little solvent may cause premature crystallization and co-precipitation of impurities.
-
Purity of the Isomeric Mixture: If the concentration of the isomeric impurity is very high, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary to achieve the desired purity.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In a flask, add the crude 4-Ethoxy-3-nitrobenzaldehyde and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4]
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the recrystallization.
Troubleshooting Guide: Advanced Purification Strategies
My product is still impure after multiple recrystallizations. What other techniques can I use?
When recrystallization proves insufficient, column chromatography is the next logical step. For larger-scale purifications, a chemical derivatization approach may be more practical.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. Since positional isomers often have slight differences in polarity, this method can yield high-purity material.
Key Considerations for Successful Chromatography:
-
Solvent System Selection: The choice of the mobile phase (eluent) is crucial. Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation between your desired product and the isomeric impurities. A typical starting point for nitrobenzaldehydes is a mixture of hexanes and ethyl acetate.[8]
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Loading Technique: For optimal separation, dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[9]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel in the chosen eluent system.
-
Sample Loading: Load the crude product onto the column using the dry-loading method described above.
-
Elution: Run the column with the eluent, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Ethoxy-3-nitrobenzaldehyde.
Method 2: Purification via Acetal Formation
For larger-scale industrial applications, converting the aldehyde to an acetal is a robust method for separating isomers.[1][3] The resulting acetal isomers often have significantly different physical properties (e.g., boiling point, solubility) that allow for easier separation by distillation or recrystallization. The acetal can then be easily hydrolyzed back to the aldehyde.
Purity Assessment
Accurate determination of purity is essential. The following spectroscopic techniques are invaluable for identifying and quantifying positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for distinguishing between positional isomers. The chemical shifts of the aromatic protons are highly sensitive to the positions of the substituents.
| Compound | Approximate ¹H NMR Chemical Shifts (ppm) |
| 4-Ethoxy-3-nitrobenzaldehyde | Aldehyde proton (~9.9 ppm), Aromatic protons with distinct splitting patterns. |
| 2-Ethoxy-5-nitrobenzaldehyde | Aldehyde proton (~10.4 ppm), Aromatic protons with different chemical shifts and coupling constants compared to the 3-nitro isomer. |
Note: These are approximate values and can vary depending on the solvent and instrument. Running authentic standards of the potential isomers is the most reliable way to confirm their presence.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for quantifying the purity of your sample and the effectiveness of your purification steps.[12] A well-developed HPLC method can resolve the desired product from its isomers.
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a modifier like formic or phosphoric acid.[13] |
| Detection | UV detector set at a wavelength where all isomers absorb (e.g., 254 nm). |
By integrating the peak areas, you can determine the relative percentages of your desired product and any isomeric impurities.
References
- CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. Available at: [Link]
-
Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... - ResearchGate. Available at: [Link]
-
p-NITROBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]
- EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents.
-
4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem. Available at: [Link]
- CN102329234A - Production process of m-nitrobenzaldehyde - Google Patents.
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
-
Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions - ResearchGate. Available at: [Link]
-
Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
Preparation of 4-nitrobenzaldehyde - PrepChem.com. Available at: [Link]
-
2-Nitrobenzaldehyde - Wikipedia. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents.
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper - Oxford Instruments. Available at: [Link]
-
2-Ethoxyethanol - Wikipedia. Available at: [Link]
-
4-Nitrobenzaldehyde - Solubility of Things. Available at: [Link]
-
Supporting Information For - The Royal Society of Chemistry. Available at: [Link]
-
4-Nitrobenzaldehyde - Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 13. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Navigating the Challenges in the Scale-Up Synthesis of 4-Ethoxy-3-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 4-ethoxy-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the scale-up of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles and provide actionable solutions to overcome hurdles in your synthesis.
Introduction to the Synthetic Challenge
The synthesis of 4-ethoxy-3-nitrobenzaldehyde, a key building block in the pharmaceutical industry, typically involves the electrophilic nitration of 4-ethoxybenzaldehyde. While seemingly straightforward, this reaction is fraught with challenges, particularly when transitioning from laboratory scale to pilot or industrial production. The primary difficulties lie in controlling regioselectivity, minimizing byproduct formation, ensuring process safety, and developing efficient purification methods.
The starting material, 4-ethoxybenzaldehyde, possesses two directing groups on the aromatic ring: an ortho-, para-directing ethoxy group (-OEt) and a meta-directing aldehyde group (-CHO). The interplay of these electronic effects makes the precise introduction of a nitro group at the desired 3-position a significant challenge.
Visualizing the Synthetic Pathway and Key Challenges
To better understand the process, let's visualize the main synthetic route and the potential pitfalls.
Column chromatography conditions for purifying 4-Ethoxy-3-nitrobenzaldehyde derivatives
Welcome to our dedicated technical support center for the chromatographic purification of 4-ethoxy-3-nitrobenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these crucial intermediates in high purity. Here, we address common questions and troubleshooting scenarios with in-depth, scientifically grounded explanations to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My crude 4-ethoxy-3-nitrobenzaldehyde appears as a yellow-brown oil with multiple spots on the TLC. What are the likely impurities?
A1: The presence of a colored, oily crude product with multiple TLC spots is a common outcome. The primary impurities often include:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be 4-ethoxy-3-hydroxybenzaldehyde (ethyl vanillin) or other precursors.
-
Positional Isomers: Nitration of substituted benzaldehydes can sometimes lead to the formation of other isomers, which may have very similar polarities to your target compound.[1][2][3]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-ethoxy-3-nitrobenzoic acid), especially if the reaction or work-up is exposed to air for extended periods.
-
Byproducts from Nitrating Agents: Residual acids or other reagents from the nitration step can also contaminate the crude product.
We strongly recommend running a co-spot on your TLC plate with the starting material to help identify at least one of the impurity spots.[4]
Q2: How do I select the optimal stationary and mobile phases for the column chromatography of my 4-ethoxy-3-nitrobenzaldehyde derivative?
A2: The selection of your chromatographic system is critical for achieving good separation.
-
Stationary Phase: For most applications involving 4-ethoxy-3-nitrobenzaldehyde derivatives, silica gel is the stationary phase of choice due to the polar nature of the aldehyde and nitro groups.[5] Alumina can be a viable alternative if your compound is sensitive to the acidic nature of silica gel.[6] For more complex separations, or if you are working with very non-polar derivatives, other stationary phases like those with phenyl-hexyl functionalities could be explored to leverage π-π interactions.[7][8][9]
-
Mobile Phase (Eluent): A common and effective eluent system for these compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate .[10] The optimal ratio should be determined by preliminary TLC analysis. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.[11] If your compound is highly polar, a more polar eluent system, such as dichloromethane/methanol, might be necessary.
Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?
A3: Streaking on a TLC plate is a common issue that can be attributed to several factors:
-
Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Compound Insolubility: If your compound is not fully soluble in the eluent, it will streak. Ensure your chosen eluent system can dissolve your compound.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a more polar solvent (like a few drops of methanol) or an acid (like acetic acid) to your eluent can sometimes resolve this by improving solubility and reducing tailing.
-
Sample Acidity/Basicity: If your compound is acidic or basic, it can interact with the silica gel in a non-ideal way. Adding a small amount of a modifier to your eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Impurities) | Inappropriate Eluent System: The polarity of your mobile phase may not be optimal for resolving your compound from impurities with similar Rf values. | Optimize the Eluent: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a less polar solvent system will increase the retention time and may improve separation.[11] Consider trying a different solvent system altogether (e.g., dichloromethane/ethyl acetate) to alter the selectivity. |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce the Load: As a general rule, for a challenging separation, the amount of crude material should be 1-2% of the mass of the silica gel. | |
| Poor Column Packing: The column was not packed uniformly, leading to channeling. | Repack the Column: Ensure the silica gel is packed evenly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| Product Not Eluting from the Column | Eluent Polarity is Too Low: The mobile phase is not strong enough to move your compound down the column. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[6] |
| Compound Decomposition on Silica: The compound may be unstable on the acidic silica gel. | Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs.[6] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina. | |
| Product Elutes Too Quickly (with the solvent front) | Eluent Polarity is Too High: The mobile phase is too strong, causing all components to elute together. | Decrease Eluent Polarity: Use a higher percentage of the non-polar solvent in your mobile phase.[12] |
| Colored Impurities Remain on the Column | Highly Polar Impurities: Some byproducts or baseline material may be very polar and bind strongly to the silica gel. | Flush the Column: After your product has eluted, you can flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to remove strongly adsorbed impurities. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general workflow for the purification of a 4-ethoxy-3-nitrobenzaldehyde derivative by flash column chromatography.
1. TLC Method Development:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust the ratio).
- Visualize the spots under UV light.
- The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35.
2. Column Preparation:
- Select an appropriately sized column based on the amount of crude material you need to purify.
- Pack the column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
- Equilibrate the column by passing several column volumes of your chosen eluent system through it.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully apply the sample to the top of the silica gel bed.[13]
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with your chosen mobile phase.
- Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of your purification.
- Monitor the elution process using TLC to determine which fractions contain your purified product.
5. Product Isolation:
- Combine the pure fractions as identified by TLC.
- Remove the solvent using a rotary evaporator to yield your purified 4-ethoxy-3-nitrobenzaldehyde derivative.
Visualizing the Process
Logical Workflow for Purification
Sources
- 1. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Chromatography [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rsc.org [rsc.org]
- 11. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 12. forums.studentdoctor.net [forums.studentdoctor.net]
- 13. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Comprehensive Guide to the Purity Assessment of 4-Ethoxy-3-nitrobenzaldehyde by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a compound's purity is a critical, non-negotiable step. This guide provides an in-depth, scientifically grounded comparison of methodologies for assessing the purity of 4-Ethoxy-3-nitrobenzaldehyde, with a primary focus on the robust and increasingly indispensable technique of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of quantitative NMR (qNMR) with other analytical techniques.
The Imperative of Purity in Scientific Research
The purity of a chemical compound, particularly an active pharmaceutical ingredient (API) or a key intermediate like 4-Ethoxy-3-nitrobenzaldehyde, directly impacts its efficacy, safety, and reproducibility in downstream applications. Impurities, even in minute quantities, can lead to undesirable side reactions, altered biological activity, and misleading experimental results. Therefore, employing a highly accurate and reliable method for purity determination is paramount.
¹H NMR Spectroscopy: A Primary Method for Purity Assessment
Quantitative ¹H NMR (qNMR) has emerged as a powerful and versatile tool for the absolute quantification and purity determination of organic molecules.[1][2] Unlike chromatographic techniques such as HPLC, which rely on response factors that can vary between compounds, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[3] This fundamental principle makes qNMR a primary analytical method, capable of providing highly accurate and traceable results without the need for a reference standard of the analyte itself.[1][4]
The key advantages of using ¹H NMR for purity assessment include:
-
Absolute Quantification: It allows for the direct measurement of purity without the need for calibration curves.[1]
-
Non-destructive: The sample can be recovered and used for further analyses.[1]
-
Structural Confirmation: The NMR spectrum simultaneously provides detailed structural information, confirming the identity of the analyte.
-
Detection of a Wide Range of Impurities: ¹H NMR can detect and quantify both organic and inorganic impurities, including residual solvents and water, that may be missed by other techniques.[4]
Understanding the ¹H NMR Spectrum of 4-Ethoxy-3-nitrobenzaldehyde
To effectively use ¹H NMR for purity assessment, a thorough understanding of the analyte's spectrum is essential. The structure of 4-Ethoxy-3-nitrobenzaldehyde contains several distinct proton environments that give rise to characteristic signals.
Structure of 4-Ethoxy-3-nitrobenzaldehyde:
The expected signals in the ¹H NMR spectrum are:
-
Aldehyde proton (-CHO): A singlet in the downfield region (typically around 9.9-10.0 ppm). This signal is well-separated and ideal for quantification due to its distinct chemical shift.
-
Aromatic protons: Three protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.[5]
-
Ethoxy group protons (-O-CH₂-CH₃): A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). These signals are typically found in the upfield region of the spectrum.
A Comparative Look: ¹H NMR vs. Alternative Purity Assessment Methods
While ¹H NMR offers significant advantages, it is crucial to understand its performance in the context of other commonly used analytical techniques.
| Analytical Method | Principle | Advantages | Limitations |
| ¹H NMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification, non-destructive, provides structural information, detects a wide range of impurities.[1][3][4] | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a mobile and stationary phase. | High sensitivity, excellent separation of complex mixtures. | Requires a reference standard for each compound, may not detect non-UV active impurities, water, or inorganic salts.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary liquid or solid phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Provides the elemental composition of the sample. | Does not provide information on the molecular structure, cannot distinguish between isomers, and may not detect impurities with similar elemental compositions.[6] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. | Primarily a qualitative technique, difficult to use for quantitative purity assessment due to peak width and overlap.[7] |
As the table illustrates, ¹H NMR provides a unique combination of quantitative accuracy and structural information, making it a superior choice for the definitive purity assessment of a well-characterized compound like 4-Ethoxy-3-nitrobenzaldehyde.
Experimental Protocol: Purity Determination of 4-Ethoxy-3-nitrobenzaldehyde by ¹H NMR
This section provides a detailed, step-by-step methodology for determining the purity of 4-Ethoxy-3-nitrobenzaldehyde using the internal standard method in ¹H NMR.
Core Principles of the Internal Standard Method
The internal standard method involves adding a known amount of a highly pure reference compound (the internal standard) to a precisely weighed sample of the analyte. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[2]
Selection of a Suitable Internal Standard
The choice of an internal standard is critical for accurate qNMR analysis. An ideal internal standard should possess the following characteristics:
-
High Purity: Typically ≥99% purity is required.[1]
-
Chemical Stability: It should not react with the analyte, solvent, or any impurities.[1]
-
Solubility: It must be soluble in the deuterated solvent used for the analysis.[1][8]
-
Non-overlapping Signals: Its NMR signals must be well-resolved from the analyte's signals and any potential impurity signals.[1][9]
-
Simple ¹H NMR Spectrum: A simple spectrum with one or a few sharp singlets is preferable.
For 4-Ethoxy-3-nitrobenzaldehyde, suitable internal standards include maleic acid , dimethyl sulfone , or 1,4-dioxane , depending on the chosen deuterated solvent.[8][10]
Experimental Workflow
The following diagram illustrates the key steps in the qNMR purity assessment workflow.
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Ethoxy-3-nitrobenzaldehyde into a clean, dry vial using an analytical balance with 0.01 mg accuracy.[1][11]
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., maleic acid) to achieve a signal intensity ratio of approximately 1:1 with the analyte signal.[9]
-
Dissolve both the analyte and the internal standard in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in the same vial. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.[11]
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for quantitative analysis. This is a critical step to ensure the accuracy of the integration.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons between scans. A typical value is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1).
-
Decoupling: Consider using ¹³C decoupling to remove ¹³C satellites from the proton spectrum, which can simplify integration.[12]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[13]
-
Apply a baseline correction to ensure a flat baseline across the spectrum. A polynomial function is often used.[11]
-
Integrate the well-resolved signals of both the analyte and the internal standard. For 4-Ethoxy-3-nitrobenzaldehyde, the aldehyde proton signal is an excellent choice for quantification. For the internal standard, a sharp, well-isolated singlet is ideal.[13]
-
Purity Calculation
The purity of 4-Ethoxy-3-nitrobenzaldehyde can be calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS * 100
Where:
-
Ianalyte = Integral of the selected analyte signal
-
Nanalyte = Number of protons corresponding to the analyte signal
-
IIS = Integral of the selected internal standard signal
-
NIS = Number of protons corresponding to the internal standard signal
-
MWanalyte = Molecular weight of 4-Ethoxy-3-nitrobenzaldehyde
-
manalyte = Mass of 4-Ethoxy-3-nitrobenzaldehyde
-
MWIS = Molecular weight of the internal standard
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
Data Interpretation and Validation
The final purity value should be reported with an associated uncertainty. The validation of the qNMR method should be performed in accordance with ICH guidelines (Q2(R2)) and should assess parameters such as specificity, linearity, range, accuracy, and precision.[14][15][16]
Logical Relationship in Data Validation
Caption: Key Parameters for qNMR Method Validation.
Conclusion
The purity assessment of 4-Ethoxy-3-nitrobenzaldehyde by ¹H NMR spectroscopy offers a powerful, accurate, and reliable approach that aligns with the stringent requirements of the pharmaceutical and chemical industries. By providing both quantitative data and structural confirmation in a single, non-destructive experiment, qNMR stands as a superior alternative to many traditional analytical methods. The detailed protocol and underlying scientific principles presented in this guide are intended to empower researchers, scientists, and drug development professionals to implement this robust technique with confidence, ensuring the quality and integrity of their scientific endeavors.
References
-
Mestrelab Research S.L. (n.d.). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link][3]
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. University of Oxford.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link][1]
- Sigma-Aldrich. (2017).
-
PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][17]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link][8]
-
Gunda I. Georg. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link][4]
-
Reddit. (2021). Purity analysis with qNMR vs IR. r/chemistry. Retrieved from [Link][7]
-
Gödecke, T., Napolitano, J. G., Rodríguez-Brasco, M. F., Chen, S. N., Jaki, B. U., Lankin, D. C., & Pauli, G. F. (2013). A routine experimental protocol for qHNMR illustrated with taxol. Fitoterapia, 81(3), 251-261. [Link][12]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][15]
- Hintermann, L. (2021). List of qNMR Standards – Version 1.7.
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link][5]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link][2]
-
ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Retrieved from [Link]
- Holzgrabe, U. (2005). Quantitative NMR spectroscopy - Principles and applications. Magnetic Resonance in Chemistry, 43(S1), S3-S4.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865.
-
Gunda I. Georg. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link][6]
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 571-579.
-
Quora. (2025). What are some alternatives to NMR spectroscopy to study protein structures?. Retrieved from [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR. Retrieved from [Link]
-
Reddit. (2023). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option?. r/OrganicChemistry. Retrieved from [Link]
-
SciSpace. (2025). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- ICH. (2023).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ch.nat.tum.de [ch.nat.tum.de]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Ethoxy-3-nitrobenzaldehyde
Introduction: Beyond Synthesis—The Imperative of Structural Verification
In the landscape of pharmaceutical research and fine chemical development, the synthesis of a target molecule is but the first chapter of its story. The narrative is incomplete without rigorous, multi-faceted structural validation. This guide focuses on 4-Ethoxy-3-nitrobenzaldehyde, a key substituted benzaldehyde derivative whose utility as a precursor hinges on its absolute structural and isomeric purity. The presence of three distinct functional groups—aldehyde, ethoxy, and nitro—on a benzene ring necessitates a synergistic analytical approach to unequivocally confirm its identity and rule out potential isomers or impurities from the synthetic pathway.
This document is designed for researchers, medicinal chemists, and process development scientists. It eschews a rigid, templated approach in favor of a logical, causality-driven workflow. We will not only detail the protocols for primary analytical techniques but also delve into the rationale behind their selection, the interpretation of the data in the context of our target molecule, and how these techniques interlock to form a self-validating system. We will compare the expected spectral data for our target compound with a close structural analog, 4-Methoxy-3-nitrobenzaldehyde, to highlight the specificity and power of each method.
The Analytical Gauntlet: A Multi-Technique Validation Workflow
No single analytical technique is sufficient for the unambiguous structural elucidation of a novel or synthesized compound. A robust validation strategy employs an orthogonal set of techniques, where each method provides a unique and complementary piece of the structural puzzle. The workflow below illustrates the synergistic relationship between chromatography for purity assessment and spectroscopy for structural confirmation.
Caption: Overall workflow for the validation of 4-Ethoxy-3-nitrobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Ethoxy-3-nitrobenzaldehyde, ¹H NMR is critical for identifying the distinct protons of the ethoxy group, the aromatic ring, and the aldehyde. ¹³C NMR complements this by confirming the carbon skeleton, including the carbonyl carbon. The choice to run both is non-negotiable for unambiguous confirmation.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized, purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known reference standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving the complex splitting patterns of the aromatic region.
-
Acquisition Parameters: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Data Interpretation & Comparison: The true power of NMR is revealed in the precise chemical shifts and coupling patterns, which are fingerprints of the molecular structure.
| Assignment (4-Ethoxy-3-nitrobenzaldehyde) | Expected δ (ppm) | Splitting | Integration | Rationale for Shift & Splitting | Comparative Data (4-Methoxy-3-nitrobenzaldehyde) |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton due to the electronegativity of the carbonyl oxygen and anisotropic effects. | ~9.9 - 10.1 ppm (s, 1H) |
| Aromatic (H-2) | ~8.2 | Doublet (d) | 1H | Adjacent to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. Coupled to H-6. | ~8.2 ppm (d, 1H) |
| Aromatic (H-6) | ~7.9 | Doublet of doublets (dd) | 1H | Ortho to the aldehyde and meta to the nitro group. Coupled to H-2 and H-5. | ~7.9 ppm (dd, 1H) |
| Aromatic (H-5) | ~7.2 | Doublet (d) | 1H | Ortho to the electron-donating ethoxy group, causing an upfield shift relative to other aromatic protons. Coupled to H-6. | ~7.2 ppm (d, 1H) |
| Methylene (-OCH₂CH₃) | 4.1 - 4.3 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. Split into a quartet by the three neighboring methyl protons. | N/A (Methoxy singlet at ~4.0 ppm) |
| Methyl (-OCH₂CH₃) | 1.4 - 1.6 | Triplet (t) | 3H | Standard alkyl region. Split into a triplet by the two neighboring methylene protons. | N/A |
This comparative analysis demonstrates the key diagnostic feature: the ¹H NMR spectrum will unequivocally distinguish the ethoxy group (a quartet and a triplet) from the methoxy group (a singlet) of the alternative compound.
¹³C NMR Spectroscopy
Protocol: The same sample can be used. ¹³C NMR requires significantly more scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.
Data Interpretation: This technique validates the carbon framework of the molecule.
| Assignment (4-Ethoxy-3-nitrobenzaldehyde) | Expected δ (ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | 188 - 192 | Characteristic region for aldehyde carbonyls. |
| Aromatic (C-4, C-OEt) | 150 - 155 | Attached to the electron-donating ethoxy group. |
| Aromatic (C-3, C-NO₂) | 140 - 145 | Attached to the electron-withdrawing nitro group. |
| Aromatic (C-1, C-CHO) | 130 - 135 | Carbon bearing the aldehyde group. |
| Aromatic (C-5, C-6, C-2) | 110 - 130 | Aromatic carbons influenced by various substituents. |
| Methylene Carbon (-OCH₂) | 64 - 68 | Standard region for an sp³ carbon attached to oxygen. |
| Methyl Carbon (-CH₃) | 14 - 16 | Standard upfield region for an sp³ methyl carbon. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Rationale: MS is the definitive technique for determining the molecular weight of a compound. For our target, this provides immediate confirmation of the elemental formula (C₉H₉NO₄). High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, offering an exceptionally high degree of confidence. Furthermore, the fragmentation pattern provides a secondary check on the structure, akin to a molecular puzzle.
Protocol:
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Impact (EI) is also highly effective and provides classic, reproducible fragmentation patterns.
-
Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
Data Interpretation:
| Ion | Expected m/z | Formula | Comment |
| [M]⁺˙ | 195.05 | C₉H₉NO₄ | Molecular Ion. The primary confirmation of the compound's identity. Its presence is crucial. |
| [M-H]⁺ | 194.04 | C₉H₈NO₄ | Loss of a hydrogen radical, common from the aldehyde. |
| [M-C₂H₅]⁺ | 166.02 | C₇H₄NO₄ | Loss of the ethyl group from the ethoxy moiety. A key fragment confirming the ethoxy group. |
| [M-NO₂]⁺ | 149.06 | C₉H₉O₂ | Loss of the nitro group. |
| [M-CHO]⁺ | 166.06 | C₈H₉NO₃ | Loss of the formyl radical. |
The detection of the molecular ion at m/z 195 is the primary goal. Observing key fragments, such as the loss of the ethyl group (m/z 166), provides strong, self-validating evidence for the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Checkpoint
Expertise & Rationale: While NMR and MS provide the core structural framework, IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.[1] The vibrational frequencies of bonds within a molecule are highly characteristic. For our target, we are specifically looking for evidence of the aldehyde, nitro, and ether functionalities, as well as the aromatic ring.
Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation:
| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode | Significance |
| Aldehyde C-H | 2820-2850 & 2720-2750 | C-H Stretch | Often appears as a pair of weak bands. Their presence is highly diagnostic for an aldehyde. |
| Aldehyde C=O | 1690 - 1710 | C=O Stretch | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| Nitro N-O | 1510 - 1550 & 1340 - 1380 | Asymmetric & Symmetric Stretch | Two strong, characteristic bands confirming the presence of the -NO₂ group. |
| Aromatic C=C | 1580 - 1610 | C=C Stretch | Medium to strong absorptions confirming the benzene ring. |
| Ether C-O | 1200 - 1270 | C-O Stretch | Strong absorption for the aryl-alkyl ether linkage. |
Conclusion: A Triad of Trustworthy Validation
The structural validation of a synthesized compound like 4-Ethoxy-3-nitrobenzaldehyde is not a mere formality but a cornerstone of scientific rigor. By systematically employing a triad of powerful analytical techniques—NMR spectroscopy, mass spectrometry, and infrared spectroscopy—we create a self-validating system of checks and balances. NMR defines the precise atomic arrangement, MS confirms the elemental composition and molecular weight, and IR verifies the presence of all critical functional groups. Only when the data from all three orthogonal techniques converge to tell the same, unambiguous story can we confidently assign the structure and proceed with its use in further research and development.
References
-
PubChem National Center for Biotechnology Information . 4-Ethoxy-3-nitrobenzaldehyde. PubChem Compound Summary for CID 61245. [Link]
-
PubChem National Center for Biotechnology Information . 4-Methoxy-3-nitrobenzaldehyde. PubChem Compound Summary for CID 700608. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Research and Reviews: Journal of Chemistry . (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
NIST Chemistry WebBook . 4-Hydroxy-3-nitrobenzaldehyde. [Link]
-
Center for Applied Isotope Studies, University of Georgia . Organic Compound Characterization & Quantification. [Link]
-
Britannica . Chemical compound - Spectroscopy, Organic, Analysis. [Link]
-
Oxford Instruments Magnetic Resonance . (2022). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
NIST Chemistry WebBook . IR Spectrum for 4-Hydroxy-3-nitrobenzaldehyde. [Link]
Sources
The Pivotal Role of the Aldehyde: A Comparative Guide to the Cross-Reactivity of 4-Ethoxy-3-nitrobenzaldehyde in Multi-Component Reactions
For the Modern Organic Chemist: A Technical Guide to Navigating Reactivity in Complex Molecular Scaffolds
In the landscape of contemporary organic synthesis, multi-component reactions (MCRs) stand as a powerful tool for the efficient construction of complex molecular architectures from simple starting materials.[1][2] At the heart of many of these convergent reactions lies the aldehyde, a seemingly simple functional group whose reactivity profile can dramatically influence the course and outcome of the transformation. This guide provides a detailed comparative analysis of 4-ethoxy-3-nitrobenzaldehyde , a uniquely substituted aromatic aldehyde, in several cornerstone MCRs. We will dissect the intricate interplay of its electronic and steric features and benchmark its performance against more conventional aldehydes, namely benzaldehyde and 4-nitrobenzaldehyde. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically employ this versatile building block.
The Decisive Influence of Substituents: Electronic and Steric Effects at Play
The reactivity of an aromatic aldehyde in an MCR is fundamentally governed by the electronic nature and steric bulk of the substituents on the phenyl ring. These factors directly impact the electrophilicity of the carbonyl carbon, a critical parameter for the initial nucleophilic attack that initiates most MCR cascades.
4-Ethoxy-3-nitrobenzaldehyde presents a fascinating case study in competing electronic effects. The nitro group at the meta position is a potent electron-withdrawing group, primarily through its inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic addition compared to unsubstituted benzaldehyde.[3] Conversely, the ethoxy group at the para position is an electron-donating group through its resonance effect (+M), which would typically decrease the electrophilicity of the carbonyl. However, due to the meta-positioning of the nitro group, the strong electron-withdrawing inductive effect is expected to dominate, leading to an overall enhancement of reactivity.
In comparison:
-
Benzaldehyde serves as our baseline, with a hydrogen atom offering minimal electronic influence.
-
4-Nitrobenzaldehyde features a nitro group in direct conjugation with the aldehyde, exerting a powerful electron-withdrawing effect through both resonance (-M) and induction (-I), making it a highly reactive aldehyde in many MCRs.[3]
Sterically, the ethoxy group in 4-ethoxy-3-nitrobenzaldehyde introduces more bulk in the vicinity of the aldehyde compared to a simple hydrogen or a nitro group. While not directly flanking the aldehyde, this increased steric hindrance could play a role in the transition state geometries of certain MCRs, potentially influencing reaction rates and diastereoselectivities.
Comparative Performance in Key Multi-Component Reactions
The unique electronic and steric profile of 4-ethoxy-3-nitrobenzaldehyde translates to a distinct reactivity pattern across various MCRs. Below, we compare its anticipated performance with benzaldehyde and 4-nitrobenzaldehyde in the Biginelli, Hantzsch, Ugi, and Passerini reactions.
The Biginelli Reaction: Building Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance.[4][5] The reaction is typically acid-catalyzed, and the rate-determining step is often the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate.
Electron-poor aromatic aldehydes are known to give excellent yields in the Biginelli reaction.[5] This is attributed to the enhanced electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by urea.
Performance Comparison:
| Aldehyde | Key Substituent Effects | Expected Relative Yield | Rationale |
| Benzaldehyde | Neutral | Good | Serves as a standard benchmark for the reaction. |
| 4-Nitrobenzaldehyde | Strong -I, -M | Excellent | The powerful electron-withdrawing nature of the nitro group significantly activates the aldehyde. |
| 4-Ethoxy-3-nitrobenzaldehyde | Strong -I (from NO₂), Weak +M (from OEt) | Very Good to Excellent | The dominant electron-withdrawing inductive effect of the meta-nitro group is expected to lead to high yields, potentially comparable to or slightly lower than 4-nitrobenzaldehyde. The ethoxy group's steric bulk is unlikely to have a major negative impact in this reaction. |
The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers
The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines.[6][7] These scaffolds are prevalent in a number of blockbuster drugs.[7] The reaction mechanism involves a series of condensations and additions, with the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester being a key step.
Similar to the Biginelli reaction, aldehydes with electron-withdrawing groups tend to perform well in the Hantzsch synthesis. For instance, a 96% yield has been reported for the reaction involving benzaldehyde under specific optimized conditions.[7]
Performance Comparison:
| Aldehyde | Key Substituent Effects | Expected Relative Yield | Rationale |
| Benzaldehyde | Neutral | Very Good | High yields are achievable with optimized conditions.[7] |
| 4-Nitrobenzaldehyde | Strong -I, -M | Excellent | The highly electrophilic carbonyl carbon accelerates the initial Knoevenagel condensation. |
| 4-Ethoxy-3-nitrobenzaldehyde | Strong -I (from NO₂), Weak +M (from OEt) | Very Good to Excellent | The pronounced electron-withdrawing character imparted by the nitro group is anticipated to drive the reaction efficiently, leading to high yields of the corresponding dihydropyridine. |
The Ugi and Passerini Reactions: The Power of Isocyanides
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are isocyanide-based MCRs that provide rapid access to α-aminoacyl amides and α-acyloxy amides, respectively.[2][8] These reactions are cornerstones of combinatorial chemistry and drug discovery.[2]
The initial step in the Ugi reaction is the formation of an imine from the aldehyde and an amine. In the Passerini reaction, the aldehyde is directly attacked by the isocyanide and a carboxylic acid.[9] In both cases, the electrophilicity of the aldehyde's carbonyl carbon is a key driver of the reaction.
Performance Comparison:
| Aldehyde | Key Substituent Effects | Expected Relative Reactivity | Rationale |
| Benzaldehyde | Neutral | Moderate | A standard substrate for both reactions. |
| 4-Nitrobenzaldehyde | Strong -I, -M | High | The highly activated carbonyl group leads to faster reaction rates. |
| 4-Ethoxy-3-nitrobenzaldehyde | Strong -I (from NO₂), Weak +M (from OEt) | High | The strong inductive electron withdrawal from the nitro group is expected to significantly enhance the reactivity of the aldehyde, leading to efficient reactions. The steric influence of the ethoxy group might play a minor role in the stereochemical outcome of these reactions if chiral components are used. |
Experimental Protocols
To facilitate the direct comparison of these aldehydes in a laboratory setting, the following detailed, self-validating protocols are provided.
Protocol 1: Comparative Biginelli Synthesis of Dihydropyrimidinones
Objective: To compare the yield of the Biginelli reaction using benzaldehyde, 4-nitrobenzaldehyde, and 4-ethoxy-3-nitrobenzaldehyde.
Materials:
-
Aldehyde (Benzaldehyde, 4-Nitrobenzaldehyde, or 4-Ethoxy-3-nitrobenzaldehyde): 10 mmol
-
Ethyl acetoacetate: 10 mmol
-
Urea: 15 mmol
-
Ethanol (95%): 20 mL
-
Concentrated Hydrochloric Acid: 0.5 mL
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 20 mL of 95% ethanol.
-
To this stirred suspension, add 0.5 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to a constant weight.
-
Calculate the percentage yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Comparative Hantzsch Synthesis of 1,4-Dihydropyridines
Objective: To compare the yield of the Hantzsch synthesis using benzaldehyde, 4-nitrobenzaldehyde, and 4-ethoxy-3-nitrobenzaldehyde.
Materials:
-
Aldehyde (Benzaldehyde, 4-Nitrobenzaldehyde, or 4-Ethoxy-3-nitrobenzaldehyde): 10 mmol
-
Ethyl acetoacetate: 22 mmol
-
Ammonium acetate: 12 mmol
-
Ethanol (absolute): 30 mL
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), ethyl acetoacetate (22 mmol), and ammonium acetate (12 mmol).[10]
-
Add 30 mL of absolute ethanol to the flask.[10]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.[10]
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl acetate, 3:1). The reaction is generally complete within 2-4 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring to precipitate the product.[10]
-
Collect the crude solid by vacuum filtration and wash with cold water.[10]
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
-
Dry the purified product and determine the percentage yield.
Visualizing the Reaction Pathways
To better understand the mechanistic underpinnings of these MCRs, the following diagrams illustrate the key steps.
Caption: The Biginelli reaction mechanism, highlighting the formation of the key acyliminium ion intermediate.
Caption: Key steps in the Hantzsch synthesis of 1,4-dihydropyridines.
Caption: A comparative overview of the Ugi and Passerini reaction pathways.
Conclusion
4-Ethoxy-3-nitrobenzaldehyde emerges as a highly promising and versatile building block for multi-component reactions. The potent electron-withdrawing inductive effect of the meta-nitro group significantly activates the aldehyde functionality towards nucleophilic attack, a key initiating step in many MCRs. While the para-ethoxy group exerts a counteracting electron-donating effect through resonance, the overall electronic character of the molecule favors enhanced reactivity, predicting its performance to be comparable to, and in some cases potentially exceeding, that of other electron-deficient benzaldehydes.
The experimental protocols provided herein offer a robust framework for the systematic evaluation of 4-ethoxy-3-nitrobenzaldehyde's cross-reactivity. By understanding the fundamental principles of substituent effects and applying them in the context of these powerful synthetic methodologies, researchers can unlock new avenues for the efficient synthesis of diverse and complex molecular scaffolds for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]
-
Bosica, G., Abdilla, R., & Axiak, S. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3721. [Link]
-
Wikipedia. (2023, December 27). Hantzsch pyridine synthesis. In Wikipedia. [Link]
-
Banfi, L., Basso, A., Guanti, G., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]
-
de la Torre, J. C., & Andrade, C. K. Z. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 978–989. [Link]
- Correa, A., & Jimenez-Oses, G. (2008). Rearrangements of o-Nnitrobenzaldehydes in the Hhantzsch Rreaction. Arkivoc, 2008(13), 137-147.
-
Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42967-43011. [Link]
-
Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341-13393. [Link]
- Bosica, G., Cachia, F., De Nittis, R., & Mariotti, N. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3721.
-
Pirrung, M. C., & Sarma, K. D. (2004). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education, 81(9), 1327. [Link]
-
Bosica, G., & Abdilla, R. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Retrieved from [Link]
- Orru, R. V. A., & van Leusen, A. M. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, 29(44), e202301235.
- Bosica, G., & Demanuele, K. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2668–2678.
-
Ugi, I., & Domling, A. (2000). Ugi reaction of 1 using various substrate concentrations. ResearchGate. Retrieved from [Link]
-
Chemical Methodologies. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Retrieved from [Link]
- Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (2019).
-
Hantzsch, A. (1881). Hantzsch Thiazole Synthesis. In Wikipedia. [Link]
- Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. (2020).
- Dömling, A., & Ugi, I. (2016). Versatile Protecting-Group Free Tetrazolomethane Amine Synthesis by Ugi Reaction. University of Groningen Research Portal.
- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones. (2018). Beilstein Journal of Organic Chemistry, 14, 2588–2594.
- A Review on 3, 4-dihydropyrimidinone Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(1), 10-16.
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Retrieved from [Link]
-
Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. [Link]
- Matos Beja, A., Silva, A. M. S., & Paixão, J. A. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728.
-
PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
